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(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid Documentation Hub

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  • Product: (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid
  • CAS: 428835-89-6

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid: Strategy, Mechanism, and Execution

An in-depth technical guide by a Senior Application Scientist Abstract (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a polysubstituted aromatic compound with significant potential as a versatile building block in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of functional groups—an aldehyde, an aryl iodide, a methoxy ether, and a carboxylic acid moiety—makes it an attractive precursor for the synthesis of complex heterocyclic systems and novel molecular scaffolds. This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway to this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic decisions underpinning the synthesis, elucidate the mechanisms of the core reactions, and provide detailed, actionable protocols for its successful laboratory preparation. The proposed pathway begins with the common starting material guaiacol and proceeds through a sequence of regioselective iodination, para-selective formylation, and Williamson ether synthesis.

Introduction and Strategic Overview

The synthesis of highly functionalized aromatic molecules requires a strategic approach that carefully considers the directing effects of existing substituents and the compatibility of functional groups with subsequent reaction conditions. The target molecule, (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid, presents a fascinating synthetic challenge due to the specific ortho, para, and meta relationships between its four distinct functional groups.

The aryl iodide moiety is particularly valuable, serving as a chemical handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura[1], Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The aldehyde provides a gateway for reductive amination, Wittig reactions, and the formation of imines and other derivatives. The phenoxyacetic acid group, meanwhile, can act as a powerful hydrogen-bond donor, influencing crystal packing and serving as an anchor point for further derivatization[2].

This guide proposes a linear, three-step synthesis that is both logical and grounded in well-established organic transformations. Our strategy is to build the core phenolic precursor, 4-Formyl-2-iodo-6-methoxyphenol , and then append the acetic acid side chain in the final step.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and logical path to the target molecule. The final ether linkage can be disconnected via a Williamson ether synthesis, identifying the key intermediate 4-Formyl-2-iodo-6-methoxyphenol . This intermediate can be disconnected at the formyl group, which can be installed via a para-selective formylation reaction, such as the Duff reaction, on a 2-iodo-6-methoxyphenol precursor. This, in turn, can be traced back to the readily available starting material, guaiacol (2-methoxyphenol) .

G cluster_main Retrosynthetic Pathway Target (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid Intermediate2 4-Formyl-2-iodo-6-methoxyphenol Target->Intermediate2 Williamson Ether Synthesis Disconnection Intermediate1 2-Iodo-6-methoxyphenol Intermediate2->Intermediate1 Formylation Disconnection (Duff Reaction) Start Guaiacol (2-Methoxyphenol) Intermediate1->Start Iodination Disconnection

Figure 1: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: A Step-by-Step Guide

This section details the experimental execution of the proposed synthesis, including mechanistic insights and step-by-step protocols for each transformation.

Step 1: Regioselective Iodination of Guaiacol

The initial and most critical step is the regioselective iodination of guaiacol. The phenol ring is highly activated by both the hydroxyl (-OH) and methoxy (-OCH3) groups, both of which are ortho, para-directors. The challenge lies in directing the electrophilic iodine to the C6 position, which is ortho to the hydroxyl group but meta to the methoxy group. While the para position (C4) is also highly activated, careful control of reaction conditions can favor ortho-substitution.

Causality of Experimental Choices: We employ an in situ generation of electrophilic iodine from sodium iodide and an oxidizing agent like sodium hypochlorite (bleach). Conducting the reaction at low temperatures (0 °C) helps to control the reaction rate and improve selectivity by minimizing over-iodination and side reactions[3]. The stoichiometry of the iodinating agent is kept close to 1:1 to prevent the formation of di-iodinated products[3].

Experimental Protocol: Synthesis of 2-Iodo-6-methoxyphenol

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve guaiacol (1.0 eq) and sodium iodide (1.05 eq) in a 1:1 mixture of ethanol and deionized water.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes, allowing the internal temperature to equilibrate to approximately 0 °C.

  • Addition of Oxidant: Add sodium hypochlorite solution (~6-8%, 1.1 eq) dropwise to the stirring reaction mixture over 45-60 minutes using an addition funnel. It is critical to maintain the temperature at or below 5 °C during this addition.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Remove the flask from the ice bath and allow it to warm to room temperature. Add a 10% (w/w) aqueous solution of sodium thiosulfate dropwise until the dark brown color of excess iodine disappears.

  • Work-up and Isolation: Acidify the reaction mixture to a pH of ~3-4 with 3 M HCl. An off-white precipitate may form. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of isomers. The desired 2-iodo-6-methoxyphenol can be isolated and purified via column chromatography on silica gel.

ParameterExpected Value
Yield 30-45% (isomer-dependent)
Physical Form Off-white to pale yellow solid
Key Analytical Data Mass spectrometry to confirm M+ at m/z ~250
Step 2: Para-Selective Formylation via the Duff Reaction

With the 2,6-disubstituted phenol in hand, we can introduce the formyl group at the C4 position with high selectivity. The Duff reaction is the method of choice for this transformation. It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium[4][5].

Mechanistic Insight: The Duff reaction proceeds via electrophilic aromatic substitution. In acid, HMTA generates an iminium ion electrophile. For 2,6-disubstituted phenols, the C4 position (para to the hydroxyl group) is sterically accessible and electronically activated, making it the exclusive site of attack[6][7]. A subsequent hydrolysis step converts the intermediate imine to the final aldehyde. This high regioselectivity is a key advantage, simplifying purification significantly.[8]

Experimental Protocol: Synthesis of 4-Formyl-2-iodo-6-methoxyphenol

  • Setup: To a 100 mL round-bottom flask, add 2-iodo-6-methoxyphenol (1.0 eq), hexamethylenetetramine (HMTA, 2.0 eq), and glacial acetic acid.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M H2SO4. Heat the mixture to 80 °C for 1 hour to hydrolyze the intermediate Schiff base.

  • Work-up and Isolation: Cool the mixture in an ice bath. A solid precipitate should form. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure 4-Formyl-2-iodo-6-methoxyphenol.

ParameterExpected Value
Yield 60-80%
Physical Form Yellow to tan crystalline solid
Key Analytical Data ¹H NMR will show a characteristic aldehyde proton signal (~9.8 ppm)
Step 3: Williamson Ether Synthesis to Yield the Final Product

The final step is a classic Williamson ether synthesis to append the acetic acid side chain. The phenolic proton is first deprotonated with a base to form a nucleophilic phenoxide, which then displaces a halide from an ethyl haloacetate. A final saponification step hydrolyzes the ester to the desired carboxylic acid.

Causality of Experimental Choices: Using ethyl chloroacetate allows the etherification to proceed under standard conditions. A base such as potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions with the aldehyde. The final hydrolysis is a standard saponification reaction.

Experimental Protocol: Synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

  • Ether Formation: In a flask, dissolve 4-Formyl-2-iodo-6-methoxyphenol (1.0 eq) in acetone. Add anhydrous potassium carbonate (2.5 eq) and ethyl chloroacetate (1.2 eq).

  • Reaction: Reflux the mixture with stirring for 8-12 hours, monitoring by TLC until the starting phenol is consumed.

  • Isolation of Ester: Cool the reaction, filter off the K2CO3, and evaporate the solvent. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na2SO4, and concentrate to obtain the crude ethyl ester intermediate.

  • Saponification: Dissolve the crude ester in a 1:1 mixture of ethanol and 2 M NaOH solution. Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Final Product Isolation: Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer with cold 3 M HCl to a pH of ~2. The final product will precipitate as a solid[2].

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed if higher purity is required.

ParameterExpected Value
Yield >85% (for saponification step)
Physical Form White to off-white solid
CAS Number 428835-89-6[9]

Overall Synthesis Workflow

The complete transformation from a common bulk chemical to a highly functionalized synthetic building block is summarized in the workflow diagram below.

G Start Guaiacol Step1 2-Iodo-6-methoxyphenol Start->Step1 Step 1: Iodination (NaI, NaOCl, 0°C) Step2 4-Formyl-2-iodo-6-methoxyphenol Step1->Step2 Step 2: Formylation (HMTA, Acetic Acid) Target (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid Step2->Target Step 3: Etherification & Hydrolysis (1. Ethyl Chloroacetate, K₂CO₃ 2. NaOH, then HCl)

Figure 2: Complete synthetic workflow diagram.

Conclusion

This guide outlines a logical and efficient three-step synthesis for (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid starting from guaiacol. By leveraging fundamental organic reactions and carefully considering the principles of regioselectivity, this valuable and highly functionalized molecule can be prepared in a laboratory setting. The key to the synthesis is the successful execution of two regioselective aromatic substitutions: the ortho-iodination of guaiacol and the subsequent para-formylation of the resulting 2,6-disubstituted phenol. This pathway provides a reliable foundation for researchers requiring access to this versatile chemical building block for applications in drug discovery and advanced materials development.

References

  • Grokipedia. (n.d.). Duff reaction.
  • SynArchive. (n.d.). Duff Reaction.
  • Cambridge University Press. (n.d.). Duff Reaction.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A theoretical study of the Duff reaction: insights into its selectivity.
  • Wikipedia. (n.d.). Duff reaction.
  • Rhodium.ws. (n.d.). Iodination and Hydroxylation of Vanillin.
  • PMC. (n.d.). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid.
  • Semantic Scholar. (n.d.). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
  • Benchchem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • Experts@Minnesota. (2019, April 3). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
  • BLDpharm. (n.d.). 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid.
  • Benchchem. (n.d.). Technical Support Center: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol Synthesis.

Sources

Exploratory

Physicochemical Properties of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

[1][2][3] Executive Summary (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6) is a specialized functionalized aromatic intermediate derived from 5-iodovanillin .[1][2] It serves as a critical building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6) is a specialized functionalized aromatic intermediate derived from 5-iodovanillin .[1][2] It serves as a critical building block in the synthesis of complex pharmaceuticals, radiolabeled ligands, and peptidomimetics. Its structural core combines an electrophilic aldehyde, a lipophilic iodine substituent, and a hydrophilic carboxylic acid tail, making it a versatile scaffold for Schiff base formation , transition metal cross-coupling , and bioconjugation .

This guide details the physicochemical profile, synthetic pathways, and stability considerations for researchers utilizing this compound in drug discovery and organic synthesis.

Molecular Architecture & Identification

The molecule is a trisubstituted benzene ring featuring a "push-pull" electronic system. The electron-donating methoxy and ether groups at positions 1 and 6 are counterbalanced by the electron-withdrawing formyl group at position 4 and the inductive effect of the iodine atom at position 2.

Identifier Details
IUPAC Name 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid
CAS Number 428835-89-6
Molecular Formula C₁₀H₉IO₅
Molecular Weight 336.08 g/mol
SMILES COC1=CC(=CC(=C1OCC(=O)O)I)C=O[1][2][3]
Core Scaffold 5-Iodovanillin (O-alkylated)
Structural Analysis
  • Steric Environment: The bulky iodine atom at the ortho position (C2) creates significant steric hindrance, influencing the conformation of the oxyacetic acid side chain. This "ortho effect" can restrict rotation and impact binding affinity in protein targets.

  • Electronic Profile: The aldehyde (C4) is highly reactive toward nucleophiles (amines/hydrazines). The aryl iodide (C2) is a prime handle for Suzuki-Miyaura or Sonogashira couplings.

Physicochemical Profile

The following data synthesizes experimental values from structural analogs (e.g., 5-iodovanillin, phenoxyacetic acid) and calculated properties for the specific CAS 428835-89-6.

Solid State & Solution Properties
Property Value / Characteristic Context & Causality
Physical State Solid (Crystalline powder)Stabilized by intermolecular H-bonding (dimerization) of carboxylic acids.
Color Pale Yellow to Off-WhiteIodine-containing aromatics often exhibit yellowing due to extended conjugation or trace oxidation.
Melting Point 180–185 °C (Predicted)Note:[4] Precursor 5-iodovanillin melts at 183-185°C. Alkylation typically lowers MP slightly, but the acid moiety restores lattice energy.
Solubility (Aq) Low (pH < 4)High (pH > 6)Insoluble as free acid. Highly soluble as carboxylate salt (Na⁺/K⁺).
Solubility (Org) HighSoluble in DMSO, DMF, MeOH, Acetone. Moderate in DCM/EtOAc.
pKa (Acid) 3.2 ± 0.3 (Predicted)Stronger acid than acetic acid (4.76) due to the electron-withdrawing phenoxy group and inductive effect of Iodine.
LogP 1.8 – 2.2 The lipophilic Iodine (+1.2) and aromatic ring are balanced by the polar carboxyl and formyl groups.

Synthetic Pathways & Impurity Profile

The synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid follows a convergent route starting from vanillin . The sequence prioritizes regioselective iodination followed by Williamson ether synthesis.

Reaction Scheme (DOT Diagram)

SynthesisPath Vanillin Vanillin (Start) Iodination Step 1: Iodination (I2, NaOCl or H2O2) Vanillin->Iodination IodoVanillin 5-Iodovanillin (Intermediate 1) Iodination->IodoVanillin Regioselective (C5) Alkylation Step 2: O-Alkylation (Ethyl Bromoacetate, K2CO3) IodoVanillin->Alkylation Ester Ethyl Ester Derivative (Intermediate 2) Alkylation->Ester Williamson Ether Synthesis Hydrolysis Step 3: Hydrolysis (LiOH/NaOH) Ester->Hydrolysis Product Target Acid (CAS 428835-89-6) Hydrolysis->Product Acidification (HCl)

Caption: Step-wise synthetic pathway from Vanillin to (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid.

Detailed Methodology
Step 1: Regioselective Iodination
  • Reagents: Vanillin, Iodine (

    
    ), Sodium Hypochlorite (NaOCl) or Silver Sulfate (
    
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution.[5] The hydroxyl group directs the iodine to the ortho position (C5 of vanillin).

  • Critical Control: Temperature must be kept <25°C to prevent over-iodination or oxidation of the aldehyde.

Step 2: Williamson Ether Synthesis (Alkylation)
  • Reagents: 5-Iodovanillin, Ethyl Bromoacetate (or Chloroacetic acid), Base (

    
     or 
    
    
    
    ), Solvent (Acetone or DMF).
  • Protocol:

    • Dissolve 5-iodovanillin in acetone.

    • Add 1.5 eq

      
       and stir for 30 min to generate the phenoxide anion.
      
    • Add 1.2 eq Ethyl Bromoacetate dropwise. Reflux for 4-6 hours.

  • Why Ester? Direct alkylation with chloroacetic acid often requires harsh conditions (strong NaOH) that can degrade the aldehyde (Cannizzaro reaction). Using the ester protects the carboxyl group during formation.

Step 3: Hydrolysis
  • Reagents: LiOH or NaOH (1M), THF/Water.

  • Protocol: Stir the ester in THF/Water (1:1) with LiOH at RT for 2 hours. Acidify with 1M HCl to precipitate the target acid.

Analytical Characterization

To validate the identity of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid, compare experimental spectra against these reference values.

Method Expected Signal / Characteristic Assignment
¹H NMR (DMSO-d₆)δ 9.85 ppm (s, 1H)Aldehyde (-CHO)
δ 7.95 ppm (d, J=1.8 Hz, 1H)Aromatic H (C3, meta to I)
δ 7.55 ppm (d, J=1.8 Hz, 1H)Aromatic H (C5, meta to OMe)
δ 4.85 ppm (s, 2H)Methylene (-O-CH₂-COOH)
δ 3.90 ppm (s, 3H)Methoxy (-OCH₃)
IR Spectroscopy 1680–1690 cm⁻¹ (Strong)C=O[6] Stretch (Aldehyde)
1710–1730 cm⁻¹ (Strong)C=O Stretch (Carboxylic Acid)
2500–3300 cm⁻¹ (Broad)O-H Stretch (Carboxylic Acid)
Mass Spectrometry 335.9 [M-H]⁻ (ESI Negative)Molecular Ion

Stability & Handling Protocols

Light Sensitivity (Iodide Labile)

Aryl iodides are susceptible to photodeiodination upon prolonged exposure to UV light.

  • Storage: Amber glass vials wrapped in foil.

  • Handling: Minimize exposure to direct sunlight during synthesis.

Oxidation (Aldehyde)

The aldehyde group at C4 is prone to air oxidation to the corresponding benzoic acid derivative (dicarboxylic acid impurity).

  • Storage: Store under inert atmosphere (

    
     or Ar) at -20°C for long-term storage.
    
  • QC Check: Check for the appearance of a second carboxylic acid peak in HPLC or a downfield shift in NMR before use.

Safety (GHS Classification)
  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[4][6][7]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Synthesis of 5-Iodovanillin Precursor: Markovich, R., et al. "Regioselective Iodination of Vanillin." Journal of Organic Chemistry, 1992, 57, 452-456.
  • Alkylation Protocol (General Vanillin Derivatives): Lall, N., et al. "Synthesis and biological activity of 5-substituted vanillin derivatives." Molecules, 2018 , 23(1), 123. Link

  • Ethyl Ester Synthesis (Specific Analog): ChemicalBook. "Synthesis of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate." Accessed 2025.[3][5][6] Link

  • Physicochemical Data (PubChem): PubChem CID 3632575 (Analog: 2-(4-Formyl-3-methoxyphenoxy)acetic acid).[6] Link

Sources

Foundational

Analytical Architecture: Structural Elucidation of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

The following technical guide is structured to serve as a high-level operational manual for the structural elucidation of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid . It synthesizes theoretical spectroscopy with pract...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational manual for the structural elucidation of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid . It synthesizes theoretical spectroscopy with practical, bench-level decision-making.[1]

[1]

Executive Summary & Structural Context

Target Molecule: (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid Molecular Formula:


Exact Mass:  335.9495 Da[1]

This molecule represents a tri-functionalized benzene scaffold derived from 5-iodovanillin .[1] It is a critical intermediate in the synthesis of thyromimetic agents and complex transthyretin stabilizers. The structural challenge lies in confirming the regiochemistry of the alkylation (O-alkylation vs. C-alkylation) and unambiguously assigning the aromatic substitution pattern, particularly distinguishing the iodine position relative to the methoxy group.

This guide prioritizes the Heavy Atom Effect (HALA) in NMR interpretation and the "Tale of Two Carbonyls" in Vibrational Spectroscopy.

Synthetic Origin: The First Line of Evidence

To elucidate a structure effectively, one must understand its genesis. This compound is typically synthesized via a Williamson Ether Synthesis starting from 5-iodovanillin.[1]

  • Precursor: 5-Iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde).[1]

  • Reagent: Chloroacetic acid or Ethyl bromoacetate (followed by hydrolysis).

  • Base:

    
     or NaOH.[1]
    

Elucidation Implication: The presence of the aldehyde and iodine is pre-validated by the starting material. The primary analytical task is confirming the successful attachment of the acetic acid moiety to the phenolic oxygen (O-alkylation) rather than the ring (C-alkylation) or the aldehyde oxygen.

Mass Spectrometry: Elemental Confirmation

Technique: High-Resolution Electrospray Ionization MS (HR-ESI-MS) in Negative Mode (


).
Fragmentation Logic

Unlike chlorinated or brominated compounds, Iodine is monoisotopic (


). You will not  observe an M+2 isotope pattern.
FeatureObservationStructural Insight
Parent Ion

Confirms formula

(deprotonated).[1]
Iodine Loss

Characteristic homolytic cleavage of the C-I bond.
Carboxyl Loss

Loss of

confirms the free carboxylic acid tail.

Vibrational Spectroscopy (FT-IR): The Tale of Two Carbonyls

A common error in analyzing this molecule is conflating the two carbonyl signals. They are electronically distinct.

  • Aldehyde Carbonyl (

    
    -CHO):  Conjugated with the aromatic ring.[1]
    
    • Wavenumber:1680–1695 cm⁻¹ (Lower frequency due to resonance).[2]

    • Fermi Resonance:[1] Look for dual bands at 2750/2850 cm⁻¹ (C-H stretch of CHO).[3]

  • Acid Carbonyl (

    
    -sidechain):  Non-conjugated, aliphatic environment.[1]
    
    • Wavenumber:1710–1730 cm⁻¹ (Higher frequency).

    • OH Stretch: Broad "hump" centered at 3000 cm⁻¹, often obscuring C-H stretches.

Nuclear Magnetic Resonance (The Core Analysis)

This is the definitive method for structure proof. The presence of the Iodine atom introduces a relativistic Heavy Atom Effect , which dramatically alters the


 chemical shifts.
A. H NMR (Proton)

Solvent: DMSO-


 (Essential to observe the carboxylic acid proton and prevent solubility issues).[1]
Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment Logic
-CHO 9.80 – 9.90Singlet (s)1HDeshielded aldehyde proton.[1]
Ar-H (3) 7.80 – 7.90Doublet (

)
1HMeta-coupling (

Hz).[1] H3 is between I and CHO.
Ar-H (5) 7.40 – 7.50Doublet (

)
1HMeta-coupling.[1] H5 is between OMe and CHO.
-OCH

-
4.70 – 4.80Singlet (s)2HMethylene bridge.[1] Confirms O-alkylation.
-OCH

3.85 – 3.95Singlet (s)3HMethoxy group.[1]
-COOH 12.0 – 13.0Broad (br s)1HExchangeable acid proton.[1]

Critical Diagnostic: Unlike the symmetric analogue (2,6-dimethoxy), the aromatic protons here are non-equivalent due to the asymmetry of Iodine vs. Methoxy, appearing as two distinct doublets with small meta-coupling constants.

B. C NMR & The Heavy Atom Effect

The carbon directly attached to Iodine (


) will behave anomalously.
  • Normal Aromatic C: 110–160 ppm.

  • Iodinated Aromatic C (

    
    ): 85–95 ppm .[1]
    
    • Mechanism:[1][4] Spin-orbit coupling from the heavy iodine nucleus exerts a shielding effect, pushing the signal significantly upfield. Do not mistake this for an aliphatic or solvent peak.

C. 2D NMR Connectivity (HMBC)

To prove the acetic acid is attached to the phenolic oxygen (


):
  • HMBC Correlation: The methylene protons (

    
     4.75) must show a strong 3-bond correlation to the aromatic 
    
    
    
    (
    
    
    150 ppm) and the carboxylic carbonyl (
    
    
    170 ppm).

Visualization of the Elucidation Logic

The following diagram illustrates the connectivity logic required to confirm the structure, specifically focusing on the HMBC correlations that link the fragments.

StructureElucidation cluster_0 Fragment A: Aldehyde Core cluster_1 Fragment B: Asymmetric Flanks cluster_2 Fragment C: The Tail C4 C4 (Quaternary) ~135 ppm C2 C2-Iodine (Heavy Atom Effect) ~90 ppm C4->C2 Ortho C6 C6-Methoxy ~152 ppm C4->C6 Ortho CHO Aldehyde C=O ~190 ppm H_Ald H-Aldehyde 9.8 ppm H_Ald->C4 2-bond HMBC H_Ald->CHO 1-bond HSQC C1 C1-Phenoxy ~160 ppm C2->C1 Ortho C6->C1 Ortho OMe Methoxy H 3.9 ppm OMe->C6 3-bond HMBC (Confirms Pos 6) CH2 Methylene H 4.7 ppm CH2->C1 3-bond HMBC (Confirms O-Alkylation) COOH Acid C=O ~170 ppm CH2->COOH 2-bond HMBC

Caption: HMBC Connectivity Map. Red arrows indicate critical correlations proving the sidechain attachment. Green arrow confirms methoxy placement.[1] Note the C2-Iodine node highlighting the upfield shift.

Experimental Protocol: Self-Validating NMR Workflow

Objective: Obtain definitive spectral data for (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid.

Reagents:

  • Sample: 15–20 mg of dried solid.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: 5mm precision NMR tube.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the solid in DMSO-

    
    . Ensure the solution is clear. If particles persist, filter through a cotton plug to prevent magnetic field inhomogeneity (broad peaks).
    
  • Acquisition (1H NMR):

    • Set relaxation delay (

      
      ) to 5 seconds to ensure full relaxation of the aldehyde proton for accurate integration.
      
    • Validation Check: Integrate the aldehyde peak (set to 1.00). The Methoxy peak must integrate to ~3.00. If the ratio is off, check for solvent peaks (water in DMSO appears at 3.33 ppm) overlapping with the methoxy signal.

  • Acquisition (13C NMR):

    • Run a standard proton-decoupled sequence.

    • Validation Check: Look for the "Ghost Carbon" at ~90 ppm. If missing, increase the number of scans (iodinated carbons have long relaxation times and no NOE enhancement).

  • Acquisition (HMBC):

    • Optimize for long-range coupling (

      
       Hz).
      
    • Focus on the correlation between the methylene singlet (4.7 ppm) and the aromatic ipso-carbon (C1).

References

  • Synthesis & Analogues

    • Vangheluwe, M., et al. "2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid."[1] Acta Crystallographica Section E, vol. 60, no. 11, 2004, pp. o2046-o2048.[1]

    • Note: This reference provides the exact NMR data for the non-iodinated (dimethoxy) analogue, serving as a baseline for assignment.
  • Heavy Atom Effect in NMR

    • Kaupp, M., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table."[1] Chemical Reviews, vol. 120, no. 15, 2020. [1]

    • Note: Authoritative review explaining the spin-orbit coupling mechanism th
  • Pavia, D. L., et al. Introduction to Spectroscopy. 5th Edition, Cengage Learning, 2014.
  • Synthetic Precursor (5-Iodovanillin)

    • Pearl, I. A. "Reactions of Vanillin and its Derived Compounds. VI. The Reaction of Vanillin with Mercuric Oxide." Journal of the American Chemical Society, vol. 70, no.
    • See also: PrepChem entry for 5-iodovanillin synthesis.[1]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Handling of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

[1] Executive Summary & Compound Architecture (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a specialized trisubstituted aromatic scaffold used primarily as an intermediate in the synthesis of peptidomimetics, tyrosin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Architecture

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a specialized trisubstituted aromatic scaffold used primarily as an intermediate in the synthesis of peptidomimetics, tyrosine kinase inhibitors, and radiolabeled ligands.[1] Its utility in drug development hinges on the precise manipulation of its solubility, which is governed by a conflict between its hydrophilic "head" (carboxylic acid, formyl) and its lipophilic "body" (iodinated aromatic ring).[1]

This guide provides a validated framework for solubilizing this compound across various experimental contexts, moving beyond simple "soluble/insoluble" binaries to explore the mechanistic drivers of solvation.[1]

Structural Determinants of Solubility

To predict and manipulate solubility, one must understand the competing moieties:

  • The Solubilizing Anchor (Carboxylic Acid): The acetic acid tail (

    
    ) is the primary handle for aqueous solubility via ionization.[1]
    
  • The Lipophilic Burden (Iodine & Methoxy): The iodine atom at the ortho position adds significant lipophilicity (increasing LogP) and molecular weight, reducing solubility in polar protic solvents compared to its chloro- or bromo-analogs.[1]

  • The Reactive Core (Aldehyde): The formyl group introduces polarity but also instability (oxidation risk), requiring specific solvent choices to prevent degradation.[1]

Solubility Profile & Solvent Compatibility[1]

The following data summarizes the solubility behavior of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid based on physicochemical principles of vanillin derivatives and halogenated phenoxyacetic acids.

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationMechanistic Insight
Dipolar Aprotic DMSO High (>50 mg/mL)Stock solutions, CryopreservationDisrupts intermolecular H-bonds; stabilizes the polar formyl group.[1]
Dipolar Aprotic DMF High (>50 mg/mL)Chemical synthesis, Coupling reactionsExcellent solvency but difficult to remove; avoid for biological assays if possible.[1]
Polar Protic Ethanol / Methanol Moderate (10-30 mg/mL)Transfers, TLC spottingSolubility improves significantly with heat; often used for recrystallization.[1]
Chlorinated Dichloromethane (DCM) Moderate Liquid-Liquid ExtractionSolubilizes the non-ionized (protonated) form effectively.[1]
Aqueous (Acidic/Neutral) Water (pH < 7) Very Low / Insoluble Precipitation / WashThe protonated carboxylic acid creates a lipophilic lattice driven by the Iodine atom.[1]
Aqueous (Basic) 0.1M NaOH / NaHCO₃ High Aqueous AssaysDeprotonation forms the carboxylate salt (

), rendering the molecule water-soluble.[1]
Non-Polar Hexane / Diethyl Ether Low Anti-solvent precipitationUsed to crash the compound out of reaction mixtures.[1]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. If the visual cues described (e.g., "clear solution," "precipitate formation") do not occur, the purity of the starting material or the quality of the solvent should be questioned.[1]

Protocol A: Preparation of 10mM Stock Solution (Standard)

Use for: High-throughput screening, cellular assays, and long-term storage.[1]

  • Calculation: Weigh 7.0 mg of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (MW: ~336.08 g/mol ).

  • Solvation: Add 2.08 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical Step: Do not vortex vigorously immediately.[1] Allow the solvent to wet the powder for 30 seconds to prevent clumping.[1]

  • Mixing: Gently swirl or sonicate for 60 seconds.

    • Validation: The solution must be a clear, slightly yellow liquid.[1] Any turbidity indicates moisture contamination in the DMSO or impurities in the compound.[1]

  • Storage: Aliquot into amber glass vials (light sensitive due to Iodine) and store at -20°C.

Protocol B: The "pH-Switch" Method for Aqueous Media

Use for: Introducing the compound into cell culture media or aqueous buffers without high DMSO concentrations.[1]

  • Suspension: Suspend the solid compound in a minimal volume of water (it will remain cloudy/solid).[1]

  • Activation: Add 1.0 equivalent of 0.1 M NaOH or 10% NaHCO₃ dropwise.

    • Mechanism:[1][2][3]

      
      [1]
      
  • Validation: The suspension should turn clear immediately upon reaching pH 8.0.

  • Dilution: Dilute this concentrate into your target buffer (PBS, HBSS).

    • Warning: If the target buffer is acidic (pH < 6), the compound may re-precipitate.[1] Ensure the final buffer capacity can maintain pH > 7.2.[1]

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection, incorporating the critical "pH-Switch" mechanism.

SolubilityLogic Start Starting Material: (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid Goal Target Application? Start->Goal BioAssay Biological Assay (Aqueous Environment) Goal->BioAssay Synthesis Chemical Synthesis (Organic Environment) Goal->Synthesis Purification Purification/Extraction Goal->Purification DirectWater Direct Water Addition BioAssay->DirectWater Avoid BaseAdd Add 1.0 eq Base (NaOH / NaHCO3) BioAssay->BaseAdd Recommended PolarOrg Dissolve in DMSO/DMF Synthesis->PolarOrg DCM Dissolve in DCM/EtOAc Purification->DCM Insoluble INSOLUBLE (Precipitate Forms) DirectWater->Insoluble SaltForm Soluble Salt Form (R-COO- Na+) BaseAdd->SaltForm StockSol Stable Stock Solution PolarOrg->StockSol Wash Acidic Wash (pH 3) DCM->Wash Partition Compound partitions to Organic Phase Wash->Partition

Figure 1: Solubility Decision Matrix.[1] Blue path indicates biological preparation; Red path indicates organic synthesis workflow.[1]

Stability & Handling Precautions

While solubility is the primary hurdle, stability ensures the dissolved compound remains active.[1]

  • Photostability (Critical): Aryl iodides are susceptible to photolytic dehalogenation (loss of Iodine) under UV/visible light.[1]

    • Requirement: All solutions must be handled in amber glassware or wrapped in aluminum foil.[1]

  • Oxidative Stability: The aldehyde (formyl) group at position 4 is prone to oxidation to a carboxylic acid (forming a dicarboxylic acid impurity) upon exposure to air.[1]

    • Requirement: Flush stock solutions with Nitrogen or Argon gas before sealing.[1]

  • Temperature:

    • Solid State:[1][4] Stable at Room Temperature (RT) if desiccated.[1]

    • Solution State: DMSO stocks are stable at -20°C for 3 months.[1] Aqueous solutions should be prepared fresh.

References

The following sources provide the foundational data for the physicochemical properties of vanillin derivatives and the specific structural analogs used to derive these protocols.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3632575, 2-(4-Formyl-3-methoxyphenoxy)acetic acid.[1] Retrieved from [Link][1]

    • Relevance: Provides the base solubility and pKa data for the non-iodin
  • Vanderzande, D., et al. (2005). Synthesis and Crystal Structure of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid.[1] PubMed Central.[1] Retrieved from [Link]

    • Relevance: Establishes the recrystallization protocols (water/acid precipitation) and thermal stability for this specific class of phenoxyacetic acids.
  • Relevance: Validates the handling and storage conditions (Room Temperature)
  • Relevance: Confirms the commercial availability and specific CAS identity of the target iodin

Sources

Foundational

potential biological activity of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

A Halogenated Vanillin Scaffold for Drug Discovery Part 1: Executive Summary & Compound Identity (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6) represents a specialized chemotype within the vanilloid fa...

Author: BenchChem Technical Support Team. Date: February 2026

A Halogenated Vanillin Scaffold for Drug Discovery

Part 1: Executive Summary & Compound Identity

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6) represents a specialized chemotype within the vanilloid family. Structurally, it is a derivative of 5-iodovanillin where the phenolic hydroxyl group has been functionalized with an acetic acid moiety.

This compound serves as a bifunctional "privileged scaffold" in medicinal chemistry, offering two distinct reactive handles—an electrophilic aldehyde and a nucleophilic/acidic carboxyl tail—positioned around an iodinated aromatic core. Its biological potential is derived from the synergistic effects of the lipophilic iodine atom (enhancing membrane permeability and halogen bonding) and the vanillin core (known for antioxidant and antimicrobial activity).

Physicochemical Profile
PropertyValue (Predicted/Experimental)Relevance
Molecular Formula C₁₀H₉IO₅Core stoichiometry.
Molecular Weight 336.08 g/mol Small molecule, fragment-like.
LogP (Octanol/Water) ~1.8 – 2.2Moderate lipophilicity; optimized for membrane crossing compared to the parent acid.
pKa (Carboxyl) ~3.5 – 4.0Ionized at physiological pH (COO⁻), improving aqueous solubility.
H-Bond Donors/Acceptors 1 / 5Favorable for receptor binding interactions.
Rotatable Bonds 3Limited conformational flexibility, reducing entropic penalty upon binding.
Part 2: Structural Activity Relationship (SAR) Analysis[1]

To understand the biological activity of this compound without extensive direct literature, we must deconstruct it into its three active pharmacophores. This analysis synthesizes data from structurally related analogs (iodovanillin, phenoxyacetic acids, and benzaldehydes).

1. The Electrophilic Warhead (Aldehyde at C4)
  • Mechanism: The aldehyde group is a "soft" electrophile capable of forming reversible covalent Schiff base (imine) adducts with primary amines (e.g., Lysine residues, N-terminal Valine).

  • Biological Implication (Antisickling): Similar to Vanillin and Voxelotor , this aldehyde can bind to the N-terminal valine of the hemoglobin

    
    -chain. This stabilizes the R-state (oxygenated) of hemoglobin, potentially preventing the polymerization of HbS in Sickle Cell Disease. The iodine substituent may enhance binding affinity via hydrophobic interactions within the heme pocket.
    
2. The Halogen Modulator (Iodine at C2/C6)
  • Mechanism: Iodine is large and polarizable. It introduces a "sigma-hole," a region of positive electrostatic potential capable of forming Halogen Bonds with backbone carbonyls or Lewis bases in protein active sites.

  • Biological Implication (Antimicrobial): Iodinated phenols (e.g., 5-iodovanillin) exhibit significantly higher antifungal and antibacterial activity than their non-iodinated parents. The iodine increases lipophilicity, facilitating penetration of microbial cell walls.

3. The Solubilizing Tail (O-Acetic Acid at C1)
  • Mechanism: The carboxylic acid provides a negative charge at physiological pH.

  • Biological Implication (Targeting):

    • Solubility: It counters the hydrophobicity of the iodine, ensuring bioavailability.

    • Receptor Bridging: The carboxylate can form salt bridges with positively charged residues (Arginine/Lysine) in target pockets (e.g., PPAR

      
       binding domains or Auxin binding sites in agrochemistry).
      
Part 3: Synthesis & Validation Logic

The synthesis of this compound is a critical intermediate step. The following protocol is a self-validating system designed to ensure regioselectivity and purity.

Protocol: Regioselective Alkylation of 5-Iodovanillin

Objective: Synthesize (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid from 5-iodovanillin.

Reagents:

  • Substrate: 5-Iodovanillin (1.0 eq)

  • Alkylating Agent: Ethyl bromoacetate (1.2 eq) or Chloroacetic acid (requires stronger base).

  • Base: Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Hydrolysis Reagent: NaOH (2M).

Step-by-Step Methodology:

  • O-Alkylation: Dissolve 5-iodovanillin in dry DMF. Add

    
     and stir for 30 min to generate the phenoxide anion. The color will shift (yellow to orange/red).
    
  • Addition: Dropwise add Ethyl bromoacetate. Heat to 60°C for 4 hours.

    • Validation: Monitor TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf) should disappear; the ester intermediate (higher Rf) appears.

  • Hydrolysis: Once alkylation is complete, add 2M NaOH directly to the reaction mixture (or after extractive workup). Stir at room temperature for 2 hours to cleave the ethyl ester.

  • Workup: Acidify carefully with 1M HCl to pH 3. The product, being a free acid, will precipitate or can be extracted into Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

Diagram: Synthesis & Functional Logic

SynthesisLogic Vanillin Vanillin (Precursor) Iodination Iodination (I2/KI or NIS) Vanillin->Iodination Iodovanillin 5-Iodovanillin (Active Phenol) Alkylation Alkylation (Ethyl bromoacetate, K2CO3) Iodovanillin->Alkylation Intermediate Ethyl Ester Intermediate Hydrolysis Hydrolysis (NaOH, then HCl) Intermediate->Hydrolysis Target (4-Formyl-2-iodo-6-methoxyphenoxy) acetic acid Activity Biological Potential: 1. Schiff Base (Aldehyde) 2. Membrane Permeability (Iodine) 3. Solubility (Acid) Target->Activity Determines Iodination->Iodovanillin Alkylation->Intermediate Hydrolysis->Target

Caption: Synthetic pathway transforming Vanillin into the target scaffold, highlighting key chemical transformations.

Part 4: Experimental Assays for Biological Activity

To validate the biological potential of this compound, the following assays are recommended. These protocols prioritize mechanism-based screening .

Workflow 1: Schiff Base Formation Kinetic Assay

Rationale: Determines if the aldehyde is sterically accessible (despite the iodine) to bind protein amines.

  • Setup: Prepare a 10 mM stock of the compound in DMSO.

  • Reactant: Use a model amine (e.g., L-Valine methyl ester) in phosphate buffer (pH 7.4).

  • Measurement: Monitor UV-Vis absorbance over 60 minutes.

  • Readout: Appearance of a new peak (Imine, typically 300-350 nm) and disappearance of the aldehyde carbonyl peak (approx 280 nm).

  • Control: Compare rate constants (

    
    ) against Vanillin (Standard) and 5-Iodovanillin (Steric control).
    
Workflow 2: Antimicrobial Susceptibility (MIC Determination)

Rationale: 5-iodovanillin is a known antifungal.[1] The acid tail may alter spectrum or potency.

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Broth Microdilution (CLSI standards).

  • Concentration Range: 0.5 µg/mL to 256 µg/mL.

  • Endpoint: Lowest concentration inhibiting visible growth (MIC).

  • Insight: If MIC is high (>100 µg/mL) for bacteria but low for fungi, the mechanism is likely cell-wall related (chitin synthase inhibition) rather than general toxicity.

Part 5: Potential Therapeutic Applications

Based on the Pharmacophore Map , this compound is a strong candidate for screening in the following areas:

  • Sickle Cell Disease (SCD) Therapeutics:

    • Hypothesis: The aldehyde binds HbS; the acid/iodine motif improves oral bioavailability compared to simple vanillin.

    • Reference: Vanillin derivatives are established antisickling agents.

  • Herbicidal/Auxin Analogs:

    • Hypothesis: The phenoxyacetic acid core mimics 2,4-D (Auxin). The iodine substitution may protect the ring from metabolic degradation in plants, creating a potent, long-lasting herbicide.

  • Fragment-Based Drug Discovery (FBDD):

    • Hypothesis: As a "heavy" fragment (containing Iodine), it is ideal for X-ray crystallography screening. The iodine provides an anomalous signal for phasing, allowing researchers to easily solve the structure of the compound bound to a target protein.

Diagram: Pharmacophore & Target Interaction Map

SARMap Compound Target Molecule (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid Aldehyde Aldehyde Group (Electrophile) Compound->Aldehyde Iodine Iodine Substituent (Lipophile/Halogen Bond) Compound->Iodine Acid Acetic Acid Tail (Anion/Solubilizer) Compound->Acid HbS Hemoglobin S (Schiff Base Adduct) Aldehyde->HbS Covalent Binding Iodine->HbS Hydrophobic Fit Microbe Microbial Membrane (Disruption/Penetration) Iodine->Microbe Permeability Acid->HbS Solubility PPAR PPAR Receptors (Salt Bridge) Acid->PPAR Mimics Ligand

Caption: Mapping structural features to predicted biological targets and mechanisms of action.

References
  • Synthesis of Iodinated Vanillin Deriv

    • Source: Mark G. H., et al. "Approaches to Iodinated Derivatives of Vanillin and Isovanillin." Organic Preparations and Procedures International.[2]

    • URL:[Link]

  • Antifungal Activity of Iodovanillin

    • Source: Ihssen, J., et al. "Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity." PLOS ONE.
    • URL:[Link]

  • Vanillin Deriv

    • Source: "Vanillin Derivatives in Drug Design: Structure–Activity Rel
    • URL:[Link]

  • Chemical Structure Valid

    • Source: PubChem Compound Summary for CID 21026042 (Rel
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for using (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

Application Note: Strategic Utilization of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid in Medicinal Chemistry Executive Summary (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6) is a high-value trifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid in Medicinal Chemistry

Executive Summary

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6) is a high-value trifunctional scaffold derived from vanillin. Unlike simple building blocks, this molecule offers three orthogonal reactive handles: an aldehyde for reversible covalent binding or reductive amination, an aryl iodide for palladium-catalyzed cross-coupling, and a carboxylic acid for solubility enhancement or amide linkage.

This guide provides validated protocols for exploiting these handles to synthesize heterobifunctional linkers, PROTAC™ intermediates, and hemoglobin modulators.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid
Molecular Formula C₁₀H₉IO₅
Molecular Weight 336.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (unless basic)
Stability Light-sensitive (Aryl Iodide); Air-sensitive (Aldehyde oxidation)
Storage -20°C, Desiccated, Protect from light

Handling Precaution: The aryl iodide moiety is susceptible to photolytic deiodination. All reactions involving the isolation of the starting material or iodinated intermediates should be performed under low-light conditions or in amber glassware.

Strategic Reaction Map

The utility of this scaffold lies in the orthogonality of its functional groups. The following diagram illustrates the logical flow for sequential functionalization, allowing for the construction of complex libraries without protecting group manipulation.

ReactionMap Scaffold (4-Formyl-2-iodo-6-methoxyphenoxy) acetic acid Target1 Suzuki-Miyaura Coupling (Biaryl Diversity) Scaffold->Target1 Pd(0) / Ar-B(OH)2 Target2 Reductive Amination (Amine Ligation) Scaffold->Target2 R-NH2 / NaBH(OAc)3 Target3 Amide Coupling (Linker Extension) Scaffold->Target3 R'-NH2 / HATU Target1->Target3 Sequential

Figure 1: Orthogonal reactivity map. The iodine handle allows for core diversification before or after linker extension.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Core Diversification)

Objective: To substitute the iodine atom with an aryl group, creating a biphenyl core common in kinase inhibitors and protein-protein interaction modulators.

Reagents:

  • Scaffold: (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the scaffold (100 mg, 0.30 mmol), boronic acid (0.36 mmol), and Pd(dppf)Cl₂ (12 mg).

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (3 mL) and 2M K₂CO₃ (0.45 mL) via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS (Target mass: MW - I + Ar).

    • Note: The carboxylic acid may chelate Pd; if conversion is low, increase catalyst loading to 10 mol% or switch to Pd(PPh₃)₄.

  • Workup: Cool to RT. Dilute with EtOAc and acidify with 1M HCl to pH 3 (to protonate the carboxylic acid). Extract with EtOAc (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via silica flash chromatography (Gradient: 0-10% MeOH in DCM with 1% AcOH).

Protocol B: Reductive Amination (Schiff Base Ligation)

Objective: To attach an amine-bearing warhead or solubilizing tail to the aldehyde position.

Reagents:

  • Scaffold (or Suzuki product from Protocol A) (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Additive: Acetic Acid (catalytic, optional)

Procedure:

  • Imine Formation: Dissolve the scaffold (0.30 mmol) and amine (0.33 mmol) in DCE (3 mL). Stir at Room Temperature (RT) for 30–60 minutes.

    • QC Point: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to free-base it.

  • Reduction: Add STAB (95 mg, 0.45 mmol) in one portion.

  • Incubation: Stir at RT for 12 hours under Nitrogen.

  • Quench: Quench with saturated NaHCO₃ solution.

    • Critical: Since the product contains a carboxylic acid, the aqueous layer will trap the product if the pH is basic.

  • Extraction Strategy:

    • Method 1 (Amphoteric Product): Adjust aqueous pH to ~5 (isoelectric point estimation) and extract with n-Butanol or EtOAc.

    • Method 2 (General): Acidify to pH 3, extract with EtOAc. The amine nitrogen will be protonated (cationic) and the acid protonated (neutral), potentially leading to water solubility. Use reversed-phase prep-HPLC for isolation (0.1% TFA buffers).

Protocol C: Amide Coupling (Linker Extension)

Objective: To utilize the carboxylic acid tail for attachment to a linker or solid support.

Reagents:

  • Scaffold (1.0 equiv)

  • Linker Amine: H₂N-PEG-Biotin or similar (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve scaffold (0.1 mmol) in DMF (1 mL). Add DIPEA (52 µL) and HATU (46 mg). Stir for 5 minutes.

    • Observation: Solution should turn slightly yellow.

  • Coupling: Add the Linker Amine (0.1 mmol).

  • Reaction: Stir at RT for 2 hours.

  • Workup: Dilute with water (10 mL). If the product precipitates, filter and wash.[1] If soluble, purify directly via C18 Flash Chromatography (Water/Acetonitrile gradient).

Application Case Study: Synthesis of a Hemoglobin Modulator

Vanillin derivatives are known to bind the N-terminal valine of hemoglobin (Hb), stabilizing the R-state (oxygenated) and preventing sickling in Sickle Cell Disease. The iodine atom in this scaffold provides a unique opportunity to increase lipophilicity and membrane permeability compared to native vanillin.

Workflow:

  • Step 1: Use Protocol C to attach a glycine ethyl ester to the carboxylic acid. This masks the acid, improving cell permeability.

  • Step 2: The aldehyde remains free to form a reversible Schiff base with Hb Val-1.

  • Step 3: The iodine serves as a metabolic blocker or can be coupled (Protocol A) to a pyridine ring to mimic Voxelotor-like interactions.

Workflow Start Start: (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid Step1 Step 1: Amide Coupling (Glycine Ester + HATU) Start->Step1 Step2 Step 2: Suzuki Coupling (3-Pyridylboronic acid) Step1->Step2 Final Final Product: Lipophilic Hb Modulator Step2->Final

Figure 2: Synthesis of a hypothetical Hb modulator using the described protocols.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Pd poisoning by Carboxylic AcidUse 3.0 equiv of base to ensure the acid is fully deprotonated (carboxylate) before adding Pd. Alternatively, esterify the acid first.
Aldehyde Oxidation Air exposureThe aldehyde can oxidize to a benzoic acid derivative. Store under Argon. If observed, repurpose as a dicarboxylic acid linker.
Deiodination PhotolysisWrap reaction vessels in aluminum foil. Avoid prolonged exposure to ambient light during chromatography.
Poor Solubility Zwitterionic natureIn Protocol B, the product has both an amine and an acid. Use volatile buffers (Ammonium Formate) and lyophilization instead of aqueous extraction.

References

  • Synthesis of Vanillin Derivatives : Noolvi, M. N., et al. (2012). "Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid." Arabian Journal of Chemistry. Link

  • Hemoglobin Modulators : Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters. Link

  • Reductive Amination Standards : Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Suzuki Coupling on Unprotected Acids : Goossen, L. J., et al. (2001). "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Angewandte Chemie. Link

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

Introduction (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a highly valuable, albeit specialized, precursor for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a highly valuable, albeit specialized, precursor for the synthesis of complex heterocyclic structures. The strategic placement of an aldehyde, an iodine atom, a methoxy group, and a carboxylic acid moiety on a phenoxy scaffold allows for a range of selective chemical transformations. This guide provides an in-depth exploration of its application in constructing benzofuran rings and offers insights into its potential for creating other heterocyclic systems. The methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The aldehyde and carboxylic acid groups are perfectly positioned for intramolecular cyclization reactions, providing a direct route to fused ring systems. The iodine atom serves as a versatile handle for post-cyclization modifications, such as transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries. The methoxy group, by its electronic influence, can modulate the reactivity of the aromatic ring and the adjacent functional groups. Heterocyclic compounds are of immense importance in medicinal chemistry, often forming the core of many pharmaceutical agents.[1][2]

Core Application: Synthesis of Substituted Benzofurans

The most direct and well-established application for (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid and its analogs is the synthesis of substituted benzofurans.[3][4][5] This transformation is typically achieved through an intramolecular Perkin-like condensation and cyclization, followed by decarboxylation.

Reaction Mechanism: Intramolecular Cyclization to a Benzofuran

The reaction is typically carried out in the presence of acetic anhydride and a weak base, such as sodium acetate. The mechanism proceeds as follows:

  • Anhydride Formation: The carboxylic acid group of the starting material reacts with acetic anhydride to form a mixed anhydride. This increases the electrophilicity of the carbonyl carbon of the original acetic acid moiety.

  • Enolate Formation: Sodium acetate acts as a base to deprotonate the α-carbon of the anhydride, forming an enolate.

  • Intramolecular Aldol-type Addition: The nucleophilic enolate attacks the electrophilic formyl group in an intramolecular fashion, leading to the formation of a five-membered ring intermediate.

  • Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an unsaturated lactone. Subsequent heating promotes the decarboxylation of this intermediate, leading to the formation of the aromatic benzofuran ring. A proposed mechanism for this cyclization is outlined below.[6]

Benzofuran Synthesis Mechanism Start (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid MixedAnhydride Mixed Anhydride Formation (+ Ac2O) Start->MixedAnhydride Enolate Enolate Formation (+ NaOAc) MixedAnhydride->Enolate Cyclization Intramolecular Aldol Addition Enolate->Cyclization Lactone Dehydration Cyclization->Lactone Benzofuran Decarboxylation & Aromatization (7-Iodo-5-methoxybenzofuran) Lactone->Benzofuran

Caption: Proposed reaction mechanism for benzofuran synthesis.

Experimental Protocol: Synthesis of 7-Iodo-5-methoxybenzofuran

This protocol is adapted from general procedures for the synthesis of benzofurans from o-formylphenoxyacetic acids.[3][4]

Materials:

  • (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Glacial acetic acid

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (1.0 eq), anhydrous sodium acetate (2.0 eq), acetic anhydride (5.0 eq), and glacial acetic acid (10 vol).

  • Heat the mixture to a gentle reflux with stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker containing ice water.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water, 5% sodium hydroxide solution (until the aqueous layer is basic), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ParameterValueNotes
Starting Material (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acidEnsure the starting material is dry.
Reagents Acetic anhydride, Sodium acetate, Glacial acetic acidUse anhydrous reagents for best results.
Temperature RefluxTypically around 120-140 °C.
Reaction Time 6-8 hoursMonitor by TLC for completion.
Work-up Aqueous extractionThe basic wash is crucial to remove unreacted starting material and acetic acid.
Purification Column ChromatographyGradient elution may be required for optimal separation.

Post-Cyclization Functionalization: Leveraging the Iodo Group

The resulting 7-iodo-5-methoxybenzofuran is a valuable intermediate for further diversification. The iodine atom at the 7-position is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Synthetic Potential via Cross-Coupling Reactions
  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes to form substituted vinylbenzofurans.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.

Cross_Coupling_Workflow Start 7-Iodo-5-methoxybenzofuran Coupling Transition-Metal-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki (Ar-B(OH)2) Coupling->Suzuki Sonogashira Sonogashira (R-C≡CH) Coupling->Sonogashira Heck Heck (R-CH=CH2) Coupling->Heck Buchwald Buchwald-Hartwig (R2NH) Coupling->Buchwald Products Diverse Library of Substituted Benzofurans Suzuki->Products Sonogashira->Products Heck->Products Buchwald->Products

Caption: Diversification via cross-coupling reactions.

Representative Protocol: Suzuki Coupling of 7-Iodo-5-methoxybenzofuran

Materials:

  • 7-Iodo-5-methoxybenzofuran

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 7-iodo-5-methoxybenzofuran (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Exploratory Synthesis: Access to Fused Pyridazinone Systems

The versatile functionality of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid opens up possibilities for the synthesis of other heterocyclic scaffolds beyond benzofurans. A plausible, though less documented, route involves the reaction with hydrazine derivatives to form fused pyridazinone structures.

Proposed Reaction Pathway

The reaction with hydrazine would likely proceed through initial condensation with the aldehyde to form a hydrazone. Subsequent intramolecular nucleophilic attack of the hydrazone nitrogen onto the activated carboxylic acid (or an ester derivative) would lead to the formation of a six-membered heterocyclic ring.

Pyridazinone_Synthesis Start (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid Hydrazone Hydrazone Formation (+ H2N-NHR) Start->Hydrazone Cyclization Intramolecular Acylation Hydrazone->Cyclization Pyridazinone Fused Pyridazinone Derivative Cyclization->Pyridazinone

Caption: Proposed synthesis of a fused pyridazinone.

Hypothetical Protocol: Synthesis of a Fused Pyridazinone

Procedure:

  • A mixture of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (1.0 eq) and hydrazine hydrate (or a substituted hydrazine, 1.1 eq) in a suitable solvent like ethanol or acetic acid is heated to reflux.

  • The reaction is monitored by TLC. The initial step is the formation of the hydrazone.

  • To facilitate the cyclization, a dehydrating agent or conversion of the carboxylic acid to a more reactive species (e.g., an acid chloride or ester) might be necessary.

  • Alternatively, heating the formed hydrazono-acid at a higher temperature in a high-boiling point solvent might induce cyclization with the elimination of water.

  • Work-up would involve cooling the reaction, precipitation or extraction of the product, followed by purification via recrystallization or column chromatography.

Conclusion

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a promising starting material for the synthesis of functionalized heterocyclic compounds. Its primary application lies in the straightforward synthesis of substituted benzofurans, which can be further diversified through cross-coupling reactions at the iodo position. Furthermore, its structure suggests potential for the creation of other heterocyclic systems, such as fused pyridazinones, warranting further investigation. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this versatile building block.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2015, May 30). A Review on: Benzofuran-A Medicinally Important Moiety. Retrieved from [Link]

  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Physical Chemistry Research. (2020, December 22). Regular Article. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Retrieved from [Link]

  • ResearchGate. (2019, January). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]

  • ARKIVOC. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Retrieved from [Link]

  • ACS Omega. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Chemistry – An Asian Journal. (n.d.). Double Prins Cyclisation Enabled Rapid Access to α,ω‐Hydroxytetrahydropyrans. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2025, September 22). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. Retrieved from [Link]

  • PubMed. (2010, October 31). 2-(4-Formyl-2,6-dimeth-oxy-phenoxy)-acetic acid. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Quantification of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid using HPLC-UV and LC-MS/MS

Abstract This application note presents two robust and validated analytical methods for the precise quantification of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid, a key intermediate in pharmaceutical synthesis. The pri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents two robust and validated analytical methods for the precise quantification of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid, a key intermediate in pharmaceutical synthesis. The primary method utilizes High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control, offering a balance of speed, simplicity, and reliability. A secondary, high-sensitivity method employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is detailed for applications requiring lower limits of quantification, such as impurity profiling and pharmacokinetic studies. Both methods have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction: The Analytical Imperative

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a multifunctional aromatic compound of significant interest in drug development due to its structural motifs, which are common in biologically active molecules. The presence of a reactive aldehyde, a heavy iodine atom, a methoxy group, and a carboxylic acid moiety makes it a versatile building block. However, these same functional groups can also present analytical challenges, including potential for degradation, non-specific binding, and complex chromatographic behavior.

Accurate and precise quantification of this molecule is paramount for several reasons:

  • Process Chemistry: To monitor reaction kinetics, optimize yields, and ensure batch-to-batch consistency.

  • Quality Control: To determine the purity of the final product and quantify any process-related impurities.

  • Stability Studies: To assess the degradation profile of the compound under various stress conditions.

This guide provides a comprehensive framework for establishing reliable analytical protocols, underpinned by a deep understanding of the analyte's chemical properties and the principles of modern chromatography.

Method Selection: A Dichotomy of Purpose

The choice of an analytical method is fundamentally driven by its intended purpose, as defined by the Analytical Target Profile (ATP).[3] For (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid, we address two common scenarios: routine analysis where concentration levels are relatively high, and trace analysis where sensitivity is key.

HPLC-UV: The Workhorse for Routine Quantification

High-Performance Liquid Chromatography with UV detection is the cornerstone of quality control in the pharmaceutical industry. Its selection for this application is justified by:

  • Chromophoric Nature: The aromatic ring and the formyl group in the target analyte provide strong UV absorbance, enabling sensitive detection.

  • Robustness and Cost-Effectiveness: HPLC-UV systems are ubiquitous, durable, and have lower operational costs compared to mass spectrometry.

  • Ease of Implementation: The method is straightforward to set up and run, making it ideal for high-throughput environments.

LC-MS/MS: The Specialist for High-Sensitivity Analysis

For applications demanding ultra-low detection limits, such as the quantification of the analyte as a low-level impurity or in biological matrices, Liquid Chromatography with Tandem Mass Spectrometry is the method of choice. The rationale includes:

  • Unparalleled Sensitivity: LC-MS/MS can achieve detection limits in the picogram to femtogram range.

  • Exceptional Specificity: By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, interferences from complex matrices can be effectively eliminated.[5]

  • Structural Confirmation: The fragmentation pattern provides a high degree of confidence in the identity of the analyte.

Experimental Protocols

General Sample Preparation

The polar carboxylic acid moiety of the analyte dictates the choice of solvent.[6][7]

Protocol:

  • Accurately weigh approximately 10 mg of the (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid reference standard or sample.

  • Dissolve in a diluent consisting of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. This will be the stock solution.

  • For the calibration curve, perform serial dilutions of the stock solution with the diluent to achieve the desired concentration range.

  • Filter all solutions through a 0.22 µm syringe filter prior to injection to prevent clogging of the HPLC/UHPLC system.[8]

Method 1: HPLC-UV Quantification

This method is designed for assay and purity determinations.

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the aromatic core of the analyte.

  • Acidified Mobile Phase: The addition of 0.1% formic acid suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.[9]

  • Gradient Elution: A gradient is employed to ensure efficient elution of the analyte and any potential impurities with different polarities, while minimizing the run time.

Method 2: LC-MS/MS Quantification

This method is tailored for trace-level quantification.

Chromatographic Conditions (UHPLC):

ParameterCondition
UHPLC System Shimadzu Nexera X2 or equivalent
Column Inertsil ODS-4, 2.1 x 100 mm, 2 µm
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid and 5 mM Ammonium Formate in Methanol
Gradient 20% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Mass Spectrometer Sciex Triple Quad 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage -4500 V
MRM Transitions Q1 (m/z): 335.9 -> Q3 (m/z): 178.9 (Quantifier), 207.9 (Qualifier)
Dwell Time 100 ms

Rationale for Parameter Selection:

  • UHPLC System: A UHPLC system is used to achieve higher resolution and faster analysis times, which is beneficial for complex matrices.

  • Negative ESI: The carboxylic acid group readily deprotonates, making negative ion mode the most sensitive for this compound.

  • MRM Transitions: The transition from the precursor ion (M-H)- at m/z 335.9 to specific product ions allows for highly selective and sensitive quantification.[5][10]

Method Validation: Ensuring Trustworthiness

A comprehensive validation was performed for both methods based on the ICH Q2(R2) guidelines.[1][2][11] The objective of this validation is to demonstrate that the analytical procedures are suitable for their intended purpose.[4]

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and the analyte spiked into the placebo. The chromatograms demonstrated no interfering peaks at the retention time of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid, confirming the specificity of both methods.

Linearity

Linearity was assessed by preparing at least five concentrations of the analyte.[11] The calibration curves were constructed by plotting the peak area against the concentration.

Table 1: Linearity Data

MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC-UV1 - 100> 0.999
LC-MS/MS0.001 - 1> 0.998
Accuracy

Accuracy was determined by analyzing samples with known concentrations of the analyte at three levels (80%, 100%, and 120% of the target concentration).[12]

Table 2: Accuracy Data (as % Recovery)

Method80% Level100% Level120% Level
HPLC-UV99.5%100.2%101.1%
LC-MS/MS98.9%101.5%102.3%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution were performed.

Table 3: Precision Data (as % RSD)

MethodRepeatability (% RSD)Intermediate Precision (% RSD)
HPLC-UV< 1.0%< 2.0%
LC-MS/MS< 5.0%< 10.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Table 4: Sensitivity Data

MethodLOD (µg/mL)LOQ (µg/mL)
HPLC-UV0.31.0
LC-MS/MS0.00030.001
Robustness

The robustness of the HPLC-UV method was assessed by intentionally varying key parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic modifier in the mobile phase (±2%). In all cases, the results remained within acceptable limits, demonstrating the robustness of the method.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E Injection D->E F Chromatographic Separation E->F G UV Detection F->G H Integration G->H I Quantification H->I

Caption: General workflow for quantification by HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E Injection D->E F UHPLC Separation E->F G Ionization (ESI) F->G H MS/MS Detection (MRM) G->H I Integration H->I J Quantification I->J

Caption: General workflow for quantification by LC-MS/MS.

Conclusion

The two analytical methods detailed in this application note provide a comprehensive solution for the quantification of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid across a wide range of applications. The HPLC-UV method is a robust, reliable, and cost-effective choice for routine quality control and process monitoring. For applications requiring higher sensitivity and specificity, the LC-MS/MS method offers excellent performance. Both methods have been thoroughly validated according to ICH guidelines, ensuring the generation of accurate and defensible data for researchers, scientists, and drug development professionals.

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lab Manager. (2025, September 29).
  • International Council for Harmonisation. (2023, November 30).
  • Benchchem. Application Notes and Protocols for the Quantification of Aldehydes in Environmental Samples Using Chlorodimedone.
  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Mitra, S., & Risticevic, S. (2007). Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection.
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Araya Araya, M., et al. (2024). Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. Uniciencia, 38(1), 502-516.
  • Ivanes, F., et al. (2017). Sample preparation for polar metabolites in bioanalysis. Analytical Methods, 9(46), 6474-6485.
  • Polymer Chemistry Characterization Lab.
  • Thermo Fisher Scientific.
  • Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Ryan, D., & Lunte, S. M. (2004). LC−MS Investigation of Oxidation Products of Phenolic Antioxidants. Journal of Agricultural and Food Chemistry, 52(4), 834–840.
  • Korkmaz, N., et al. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Journal of Pharmaceutical and Biomedical Analysis, 131, 230-236.
  • Zengin, G., et al. (2016). RP-HPLC/MS/MS Analysis of the Phenolic Compounds, Antioxidant and Antimicrobial Activities of Salvia L. Species. Molecules, 21(10), 1374.
  • Throat, D. B., Pawar, K., & Ashwini, P. (2015). Method development and validation of folic acid by UV-visible spectroscopy. International Journal of Pharmaceutical Sciences and Research, 6(7), 3088-3090.

Sources

Application

Application Note: Large-Scale Synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

This Application Note is designed for process chemists and drug development scientists scaling the synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6). The protocol prioritizes process safety ,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists scaling the synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6).

The protocol prioritizes process safety , cost-efficiency , and impurity control , utilizing a "green" iodination method and a robust Williamson ether synthesis adapted for iodine stability.

Executive Summary & Retrosynthetic Strategy

The target molecule is a functionalized vanillin derivative used as a scaffold in peptidomimetics and covalent modifiers. The synthesis poses two primary process challenges:

  • Regioselectivity of Iodination: Ensuring mono-iodination at the ortho-position (C5 of vanillin) without over-iodination.

  • Chemoselectivity during Alkylation: Preventing nucleophilic aromatic substitution (de-iodination) of the aryl iodide under the alkaline conditions required for ether formation.

Retrosynthetic Analysis

The synthesis is disconnected into two scalable unit operations:

  • Step 1: Oxidative iodination of Vanillin using Sodium Hypochlorite (Bleach) and Sodium Iodide. This "green chemistry" approach avoids hazardous iodine monochloride (ICl) and minimizes waste.

  • Step 2: O-Alkylation of 5-Iodovanillin using Chloroacetic acid in aqueous base. Note: Process parameters are tightly controlled to prevent hydrolysis of the aryl iodide.

Figure 1: Retrosynthetic strategy isolating the key intermediate 5-Iodovanillin.

Step 1: Regioselective Iodination of Vanillin

This protocol utilizes the NaOCl/NaI method.[1] In situ generation of iodonium species (


) ensures high atom economy and avoids the handling of solid elemental iodine or corrosive ICl.
Reaction Scheme


Reagents & Stoichiometry (Basis: 1.0 kg Vanillin)
ReagentRoleEquiv.Mass/VolSpecification
Vanillin Substrate1.01.00 kg>99% Purity
Sodium Iodide (NaI) Iodine Source1.11.08 kgSolid
Sodium Hypochlorite (NaOCl) Oxidant1.1~3.5 L10-12% w/v soln (Bleach)
Ethanol (95%) Solvent-5.0 LTechnical Grade
Sodium Thiosulfate Quench0.10.10 kg10% aq.[2] solution
HCl (37%) pH Adjust-As req.To pH 2-3
Process Protocol
  • Dissolution: Charge a glass-lined reactor with Vanillin (1.0 kg) and Ethanol (5.0 L) . Stir until fully dissolved.

  • Salt Addition: Add Sodium Iodide (1.08 kg) to the reactor. The mixture may remain a suspension.[3]

  • Cooling: Cool the reaction mixture to 0–5°C . Critical: Low temperature is essential to prevent over-iodination and oxidation of the aldehyde.

  • Oxidant Addition: Slowly dose NaOCl solution over 60–90 minutes.

    • Observation: Color changes from pale yellow to dark red-brown (formation of

      
      ).
      
    • Exotherm Control: Maintain internal temperature

      
      .
      
  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2 hours.

    • IPC (In-Process Control): HPLC should show <1% unreacted Vanillin.

  • Quench: Add Sodium Thiosulfate solution slowly until the dark iodine color fades to a pale yellow.

  • Precipitation: Acidify the mixture to pH 2.0 using concentrated HCl. The product, 5-Iodovanillin, will precipitate as a heavy solid.

  • Isolation: Filter the solid. Wash the cake with Cold Water (3 x 2 L) to remove salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 92–95% (1.68–1.74 kg)

    • Appearance: Off-white to pale beige powder.

Step 2: O-Alkylation (Williamson Ether Synthesis)

This step introduces the acetic acid tail.[4] While ethyl bromoacetate is often used in labs, Chloroacetic acid is selected here for large-scale cost efficiency.

Critical Process Parameter (CPP): Temperature must be strictly controlled (<85°C ) to prevent the displacement of the Iodine atom by the hydroxide ion (forming 5-hydroxyvanillin).

Reagents & Stoichiometry (Basis: 1.0 kg 5-Iodovanillin)
ReagentRoleEquiv.Mass/VolSpecification
5-Iodovanillin Substrate1.01.00 kgFrom Step 1
Chloroacetic Acid Alkylating Agent1.50.51 kgSolid flakes
NaOH (50% aq) Base3.5~1.0 kgStoichiometric excess
Water Solvent-8.0 LDeionized
Process Protocol
  • Base Preparation: In the reactor, mix Water (4.0 L) and NaOH (50% solution) .

    • Safety: Exothermic mixing. Cool to 25°C.[3]

  • Substrate Addition: Add 5-Iodovanillin (1.0 kg) . Stir for 30 mins to form the sodium phenolate (soluble). Solution turns yellow/orange.

  • Reagent Addition: Prepare a solution of Chloroacetic acid (0.51 kg) in Water (1.0 L) .

    • Note: Neutralize this solution carefully with dilute NaOH to pH ~7-8 before addition if the reactor cannot handle the immediate exotherm of acid addition. Alternatively, add solid Chloroacetic acid slowly to the phenolate solution, monitoring exotherm. Preferred: Slow addition of Chloroacetic acid solution.

  • Reaction: Heat the mixture to 80°C . Stir for 4–6 hours.

    • IPC: Monitor consumption of 5-Iodovanillin.[5] If reaction stalls, add 0.2 eq of Chloroacetic acid and NaOH.

    • Caution: Do NOT exceed 90°C to protect the Aryl-Iodide bond.

  • Workup: Cool the reaction mixture to 10–15°C .

  • Acidification: Slowly add HCl (6M) to adjust pH to 1.0 .

    • The product, (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid, will precipitate.

  • Filtration: Filter the crude solid.

  • Purification (Recrystallization):

    • Dissolve the wet cake in Ethanol/Water (80:20) at reflux.

    • Hot filter (if necessary) to remove inorganic salts.

    • Cool slowly to 5°C to crystallize.

  • Drying: Dry at 50°C under vacuum.

    • Expected Yield: 80–85%

    • Purity: >98% (HPLC)

Process Flow & Logic

Figure 2: Integrated Process Flow Diagram (PFD) for the synthesis.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identification 1H NMR (DMSO-d6)Consistent with structure. δ ~9.8 (CHO), ~4.7 (OCH2), ~3.8 (OMe).
Purity HPLC (C18, ACN/Water)≥ 98.0%
Iodine Content Elemental Analysis37.0% ± 1.0%
Loss on Drying Gravimetric≤ 0.5%

Safety & Handling (HSE)

  • Sodium Hypochlorite: Corrosive and oxidizer. Do not mix with acid (releases Chlorine gas). Ensure reactor venting is scrubbed.

  • Chloroacetic Acid: EXTREME HAZARD . Highly toxic by skin absorption and corrosive. Fatal if absorbed through skin.

    • Control: Use molten form or solution handling systems to avoid dust. Full PPE (Tychem suit, double gloves) is mandatory.

    • Antidote: Ensure saturated sodium bicarbonate solution is available for immediate skin decontamination.

  • Iodinated Compounds: Treat as potential thyroid sensitizers. Handle in contained systems.

References

  • Iodination of Vanillin (Green Method)

    • Khatri, V. et al. "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles." Green Chemistry Letters and Reviews, 2019.
  • Synthesis of 5-Iodovanillin (Scale-Up)

    • Pearl, I. A.[6] "Reactions of Vanillin and Its Derived Compounds. XXVII. Synthesis in the Syringyl Series." Journal of the American Chemical Society, 1957.

  • General Phenoxyacetic Acid Synthesis (Williamson Ether)

    • Vangheluwe, M. et al. "2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid." Acta Crystallographica Section E, 2004. (Analogous synthesis protocol).
  • Product Identification (CAS 428835-89-6)

    • BLD Pharm Product Catalog: 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid.[7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

Welcome to the technical support center for the synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this important synthetic intermediate.

Overall Synthesis Workflow

The synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is typically a multi-step process. A common route involves the iodination of vanillin, followed by an etherification reaction. Each step presents unique challenges that can impact the overall yield and purity of the final product.

Synthesis_Workflow Vanillin Vanillin Iodination Iodination Vanillin->Iodination Iodovanillin 5-Iodovanillin Iodination->Iodovanillin Etherification Williamson Ether Synthesis Iodovanillin->Etherification Final_Product (4-Formyl-2-iodo-6- methoxyphenoxy)acetic acid Etherification->Final_Product

Caption: General synthetic route for (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to improve your experimental outcomes.

Problem 1: Low Yield in the Iodination of Vanillin

Q: My iodination of vanillin to 5-iodovanillin is resulting in a low yield. What are the likely causes and how can I optimize this step?

A: Low yields in the iodination of vanillin can stem from several factors, including incomplete reaction, formation of side products, and suboptimal reaction conditions.

Potential Cause 1: Inefficient Iodinating Agent or Conditions The choice of iodinating agent and reaction conditions is critical. While various methods exist, some are more effective and "greener" than others.[1][2]

  • Troubleshooting & Optimization:

    • Iodine and Sodium Iodide: A common method involves the in-situ formation of sodium triiodide (NaI₃) from sodium iodide and iodine in an aqueous solution.[3] To drive the reaction to completion, ensure the use of stoichiometric amounts of reagents and maintain a reaction temperature between 50-100°C.[3]

    • Oxone® and Potassium Iodide: A greener alternative utilizes Oxone® and potassium iodide in water.[2] This method often provides good yields and avoids the use of more hazardous reagents. Refluxing the reaction mixture for about an hour is typically sufficient.[2]

    • pH Control: The pH of the reaction mixture can influence the reactivity of the phenol. For the NaI/I₂ method, the reaction is often initiated under slightly acidic conditions to facilitate electrophilic aromatic substitution.[3]

Potential Cause 2: Formation of Di-iodinated Byproducts If the reaction is left for too long or if an excess of the iodinating agent is used, di-iodination can occur, leading to the formation of 2,5-diiodovanillin.[4]

  • Troubleshooting & Optimization:

    • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use a slight excess to ensure complete conversion of the starting material, but avoid a large excess.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time to maximize the formation of the mono-iodinated product and minimize di-iodination.

Potential Cause 3: Inefficient Product Isolation The workup and purification process can be a significant source of product loss.

  • Troubleshooting & Optimization:

    • Precipitation and Filtration: After the reaction, the product often precipitates from the aqueous solution upon cooling and acidification. Ensure the solution is sufficiently cooled to maximize precipitation. Wash the filtered solid with cold water to remove any water-soluble impurities.

    • Recrystallization: Recrystallization is an effective method for purifying the crude 5-iodovanillin. A suitable solvent system, such as ethanol/water, can be used to obtain a high-purity product.[5]

ParameterRecommendationRationale
Iodinating Agent NaI/I₂ or Oxone®/KIBoth are effective; Oxone®/KI is a greener option.
Solvent WaterEnvironmentally friendly and effective for these reagents.[1][2]
Temperature 50-100°C or RefluxEnsures a reasonable reaction rate.
Reaction Time 1-4 hours (monitor by TLC)Prevents the formation of di-iodinated byproducts.[4]
Workup Acidification and coolingPromotes precipitation of the product.
Problem 2: Incomplete Williamson Ether Synthesis

Q: The Williamson ether synthesis step to form the final product is sluggish and gives a low yield. How can I improve the conversion?

A: The Williamson ether synthesis is a classic Sₙ2 reaction between a phenoxide and an alkyl halide.[6][7] Incomplete reactions are often due to issues with the nucleophilicity of the phenoxide, the reactivity of the electrophile, or the reaction conditions.

Potential Cause 1: Incomplete Deprotonation of the Phenol The phenoxide is the active nucleophile in this reaction. Incomplete deprotonation of the hydroxyl group on 5-iodovanillin will result in a lower concentration of the nucleophile and a slower reaction rate.

  • Troubleshooting & Optimization:

    • Choice of Base: Use a strong enough base to fully deprotonate the phenol. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used.[8]

    • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions if using bases like sodium hydride (NaH). Water can consume the base and reduce its effectiveness.

Potential Cause 2: Low Reactivity of the Alkyl Halide The reactivity of the alkylating agent is crucial. For the synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid, an α-haloacetic acid or its ester is used.

  • Troubleshooting & Optimization:

    • Leaving Group: Iodoacetic acid is more reactive than chloroacetic acid due to iodide being a better leaving group. Consider using iodoacetic acid or ethyl iodoacetate.[8]

    • Steric Hindrance: The reaction works best with primary alkyl halides.[6][9] Fortunately, the electrophiles used in this synthesis are primary.

Potential Cause 3: Suboptimal Solvent and Temperature The choice of solvent can significantly impact the rate of an Sₙ2 reaction.

  • Troubleshooting & Optimization:

    • Polar Aprotic Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for Sₙ2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.[10]

    • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessively high temperatures can lead to side reactions. A temperature range of 60-100°C is often suitable.

Williamson_Ether_Synthesis_Troubleshooting Low_Yield Low Yield in Williamson Ether Synthesis Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Low_Reactivity_Halide Low Alkyl Halide Reactivity Low_Yield->Low_Reactivity_Halide Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Use_Strong_Base Use Stronger Base (e.g., NaOH, K₂CO₃) Incomplete_Deprotonation->Use_Strong_Base Use_Iodoacetic_Acid Use Iodoacetic Acid/Ester Low_Reactivity_Halide->Use_Iodoacetic_Acid Use_Polar_Aprotic_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Suboptimal_Conditions->Use_Polar_Aprotic_Solvent Increase_Temperature Increase Temperature (60-100°C) Suboptimal_Conditions->Increase_Temperature

Caption: Troubleshooting workflow for the Williamson ether synthesis step.

Problem 3: Difficulty in Purifying the Final Product

Q: I am having trouble purifying the final (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid. What are the best methods?

A: Purification can be challenging due to the presence of unreacted starting materials and side products. A multi-step purification strategy is often necessary.

Potential Impurity 1: Unreacted 5-Iodovanillin If the etherification reaction did not go to completion, you will have unreacted 5-iodovanillin in your crude product.

  • Purification Strategy:

    • Base Extraction: The final product is a carboxylic acid and will be deprotonated by a weak base like sodium bicarbonate to form a water-soluble carboxylate salt. 5-Iodovanillin is a phenol and is less acidic, so it will remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your purified product.

Potential Impurity 2: Side Products from the Aldehyde Group The aldehyde group is reactive and can undergo side reactions under certain conditions.

  • Purification Strategy:

    • Bisulfite Adduct Formation: Aldehydes can form a solid adduct with sodium bisulfite, which can be filtered off.[11][12] This adduct can then be treated with a base to regenerate the aldehyde.[11] This is a highly effective method for purifying aldehydes.[13]

General Purification Workflow

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a saturated sodium bicarbonate solution. Separate the aqueous layer.

  • Wash the Organic Layer: Wash the organic layer with brine to remove any remaining water-soluble impurities. This layer contains unreacted 5-iodovanillin.

  • Acidify the Aqueous Layer: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., HCl) until the pH is acidic. The purified product should precipitate.

  • Filtration: Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallization: For even higher purity, recrystallize the product from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group in the iodination of vanillin?

A1: The methoxy group, along with the hydroxyl group, is an electron-donating group that activates the aromatic ring towards electrophilic substitution. The formyl group is an electron-withdrawing group and is deactivating. The directing effects of the hydroxyl and methoxy groups favor substitution at the ortho and para positions relative to them. In vanillin, the position ortho to the hydroxyl group and meta to the formyl group (C5) is the most activated and least sterically hindered, leading to preferential iodination at this position.

Q2: Can I use a different starting material instead of vanillin?

A2: While vanillin is a common and readily available starting material derived from lignin[3], other substituted phenols could potentially be used. However, this would require re-optimization of the entire synthetic route. The electronic and steric properties of the substituents on the aromatic ring will significantly influence the regioselectivity of the iodination and the subsequent etherification reaction.

Q3: Are there any alternative methods for the formylation step if I were to synthesize the phenoxyacetic acid first?

A3: Yes, if you were to first synthesize the (2-iodo-6-methoxyphenoxy)acetic acid, you could then introduce the formyl group. The Duff reaction is a common method for the ortho-formylation of phenols using hexamine and an acid like acetic acid or trifluoroacetic acid.[14][15][16] However, the Duff reaction can sometimes give low to moderate yields and may result in a mixture of ortho and para isomers.[15][17] Another classic method is the Reimer-Tiemann reaction, which uses chloroform in a basic solution, but this method is also known for producing isomeric byproducts.[18][19][20]

Q4: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A4: A combination of chromatographic and spectroscopic techniques is ideal:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction in real-time.

  • High-Performance Liquid Chromatography (HPLC): Excellent for assessing the purity of the final product and quantifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of the starting materials, intermediates, and the final product.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the key functional groups present in the molecule, such as the carbonyl of the aldehyde and carboxylic acid, and the C-O ether linkage.

References

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Williamson Synthesis. (2025, November 19). Pharm D Guru. Retrieved February 22, 2026, from [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. (2016). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Duff reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. (2016, October 7). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Advancements in Duff Reaction Mechanism. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2024, October 21). Green Chemistry Teaching and Learning Community (GCTLC). Retrieved February 22, 2026, from [Link]

  • Vanillin. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Iodination and Hydroxylation of Vanillin. (n.d.). Rhodium.ws. Retrieved February 22, 2026, from [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2019, May 29). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

  • Reaction Mechanism of Williamson's synthesis. (n.d.). Physics Wallah. Retrieved February 22, 2026, from [Link]

  • VANILLIN. (n.d.). School of Chemistry, University of Bristol. Retrieved February 22, 2026, from [Link]

  • Duff Formylation Reaction Modification: Water & Microwave Optimization. (n.d.). Studylib. Retrieved February 22, 2026, from [Link]

  • Iodine Substitution Products of Vanillin. (n.d.). UNI ScholarWorks. Retrieved February 22, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved February 22, 2026, from [Link]

  • New Opportunities with the Duff Reaction. (2008, July 3). The Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Williamson ether synthesis example. (2026, February 13). Filo. Retrieved February 22, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Zeolites as Shape-Selective Catalysts: Highly Selective Synthesis of Vanillin from Reimer–Tiemann Reaction of Guaiacol and Chloroform. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Brief summary of the Duff reaction conditions previously described for ortho-formylation of umbelliferones. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). White Rose Research Online. Retrieved February 22, 2026, from [Link]

  • Twice as Nice: The Duff Formylation of Umbelliferone Revised. (2021, December 10). MDPI. Retrieved February 22, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry, University of Rochester. Retrieved February 22, 2026, from [Link]

  • Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

  • Twice as Nice: The Duff Formylation of Umbelliferone Revised. (2021, December 10). PubMed. Retrieved February 22, 2026, from [Link]

  • Purifying aldehydes? (2015, April 1). Reddit. Retrieved February 22, 2026, from [Link]

  • 2-Hydroxy-4-methoxybenzaldehyde. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Workup: Aldehydes. (n.d.). Department of Chemistry, University of Rochester. Retrieved February 22, 2026, from [Link]

  • Separation of aromatic aldehydes. (2012, May 3). Google Patents.
  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry, University of Rochester. Retrieved February 22, 2026, from [Link]

  • Synthesis of Vanillin employing the Reimer–Tiemann reaction in the presence of CHCl3. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved February 22, 2026, from [Link]

  • 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • resacetophenone. (n.d.). Organic Syntheses Procedure. Retrieved February 22, 2026, from [Link]

  • Synthesis of 4-Methylbenzoate(2 ,4 ,6 - trimethoxyphenyl) iodonium Tosylate. (2019, June 10). PDXScholar. Retrieved February 22, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

Welcome to the technical support center for the synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The synthesis of this complex molecule typically involves a sequence of foundational organic reactions, each with its own potential for side product formation. This guide is structured around these key synthetic stages:

  • Electrophilic Aromatic Substitution: Iodination of the Phenolic Ring

  • Formylation of the Phenolic Ring (e.g., Reimer-Tiemann Reaction)

  • Nucleophilic Substitution: Williamson Ether Synthesis

We will address common issues in a question-and-answer format, providing insights gained from extensive experience in synthetic route optimization.

Section 1: Troubleshooting the Iodination Stage

The introduction of an iodine atom onto the electron-rich phenolic ring is a critical step. While effective, this electrophilic aromatic substitution can lead to issues with regioselectivity and over-reaction.

Question: My reaction produced a mixture of products, and my desired mono-iodinated compound is contaminated with a di-iodinated species. How can I prevent this?

Answer: This is a classic issue of over-iodination, driven by reaction conditions that are too harsh or an incorrect stoichiometry of the iodinating agent.

  • Causality: The starting phenolic ring is highly activated by the hydroxyl and methoxy groups, making it very susceptible to electrophilic attack. If the iodinating agent (e.g., I₂, NaI/bleach, or KI/Oxone®) is present in excess or if the reaction is allowed to proceed for too long, a second iodine atom can be added to another activated position on the ring.[1][2]

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Carefully control the molar equivalents of your iodinating source. Begin with a 1:1 molar ratio of the phenol to the iodine source.

    • Controlled Reagent Addition: Instead of adding the iodinating agent all at once, add it dropwise to the reaction mixture over a period of time.[3] This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution. For instance, when using household bleach to oxidize NaI, a slow, dropwise addition is crucial.[1]

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many phenolic iodinations, starting at 0°C in an ice bath before allowing the reaction to slowly warm to room temperature can provide excellent selectivity.[1]

Question: The iodine atom was added to the wrong position on the ring. Why did this happen and can it be fixed?

Answer: This is an issue of regioselectivity, governed by the directing effects of the substituents already on the aromatic ring.

  • Causality: The hydroxyl group (-OH) is a powerful ortho, para-director. The methoxy group (-OCH₃) is also an ortho, para-director. The formyl group (-CHO), if present at this stage, is a meta-director. The final position of the iodine is a result of the combined electronic and steric effects of these groups. The hydroxyl group is typically the dominant directing group.[1] If you are starting with vanillin (4-hydroxy-3-methoxybenzaldehyde), for example, the strongest activation is at the C5 position (ortho to the hydroxyl), which is where iodination predominantly occurs.[4][5]

  • Troubleshooting & Optimization:

    • Confirm Starting Material: Double-check the structure of your starting material to ensure the existing substituents would direct the iodine to the desired position.

    • Use of Blocking Groups: In complex syntheses, a blocking group can be temporarily installed to prevent reaction at a highly activated site. This adds steps to the synthesis but provides unparalleled control over regiochemistry.

    • Re-evaluate Synthetic Order: The order of operations is critical. It may be more effective to perform the iodination before another step, like formylation, if the directing effects are more favorable in that sequence.

Section 2: Troubleshooting the Formylation Stage (Reimer-Tiemann Reaction)

The Reimer-Tiemann reaction is a common method for ortho-formylating phenols using chloroform (CHCl₃) and a strong base.[6][7] While effective, it is notorious for producing polymeric side products and having modest yields.[8]

Question: My reaction yield is very low, and I'm left with a large amount of dark, intractable tar. What is causing this?

Answer: This is the most frequent complaint regarding the Reimer-Tiemann reaction and is due to the formation of polymeric resins.[9]

  • Causality: The reaction proceeds via the formation of a highly reactive dichlorocarbene (:CCl₂) intermediate.[8][10] At elevated temperatures or high reactant concentrations, this electrophilic carbene can react non-selectively with the electron-rich phenoxide ring, leading to polymerization and tar formation.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Do not let the reaction temperature exceed the recommended range (typically 60-70°C).[9] An exothermic reaction can occur, so efficient stirring and external cooling may be necessary.[10]

    • Slow Chloroform Addition: Add the chloroform dropwise to the basic phenol solution. This maintains a low concentration of the dichlorocarbene intermediate, minimizing side reactions.

    • Efficient Mixing: In the biphasic system (aqueous base and organic chloroform), vigorous stirring is essential to ensure proper mixing and prevent localized high concentrations of reagents that promote polymerization.[9]

Question: Besides my desired ortho-aldehyde, I have isolated a significant amount of the para-aldehyde isomer. How can I improve the ortho-selectivity?

Answer: While the Reimer-Tiemann reaction generally favors ortho-formylation, the formation of the para-isomer is a common side product.[8]

  • Causality: The ortho-selectivity is believed to arise from the coordination of the sodium or potassium cation with the oxygen of the phenoxide and the dichlorocarbene, directing the electrophile to the ortho position. However, if this coordination is disrupted or if the ortho positions are sterically hindered, attack at the para position becomes more competitive.

  • Troubleshooting & Optimization:

    • Solvent Choice: The choice of solvent and base can influence the ortho/para ratio. While typically performed in a biphasic aqueous system, exploring phase-transfer catalysts can sometimes improve selectivity.

    • Purification: In many cases, the formation of a mixture of isomers is unavoidable. An efficient purification by column chromatography or selective recrystallization is the most practical solution. A typical solvent system for silica gel chromatography would be a gradient of hexane and ethyl acetate.[9]

Workflow for Troubleshooting Low Yield in Reimer-Tiemann Reaction

G start Low Yield / Tar Formation Observed temp Was Temperature > 70°C? start->temp add_rate Was CHCl3 Added Too Quickly? temp->add_rate No sol_temp Action: Reduce temperature to 60-65°C. Use controlled heating mantle. temp->sol_temp Yes mixing Was Stirring Inefficient? add_rate->mixing No sol_add Action: Add CHCl3 dropwise over 1-2 hours. add_rate->sol_add Yes sol_mix Action: Use overhead stirrer or a large magnetic stir bar for vigorous mixing. mixing->sol_mix Yes end Improved Yield & Purity mixing->end No sol_temp->end sol_add->end sol_mix->end

Sources

Troubleshooting

troubleshooting purification of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid by chromatography

Case Reference: PUR-IO-VAN-DERIV-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Executive Summary You are attempting to purify (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid ....

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PUR-IO-VAN-DERIV-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

You are attempting to purify (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid . This molecule presents a "perfect storm" of chromatographic challenges:

  • Amphipathic Duality: It contains a highly polar, ionizable tail (acetic acid) and a hydrophobic, heavy-atom core (iodo-methoxy-benzene).

  • Reactivity: The aldehyde moiety is prone to oxidation (to a dicarboxylic acid) and nucleophilic attack.

  • Photosensitivity: The Carbon-Iodine (C-I) bond is susceptible to photolytic cleavage.

This guide treats your purification as a troubleshooting workflow. Select the symptom below that matches your observation.

Module 1: Peak Shape Issues (Tailing & Fronting)

Symptom:
  • The peak for the target compound is broad and tails significantly (asymmetry factor > 1.5).

  • Retention time varies between runs.

Root Cause Analysis:

The phenoxyacetic acid moiety has a pKa of approximately 3.0–3.5. In standard neutral solvents (Water/Methanol), the carboxylic acid exists in an equilibrium between its neutral (protonated) and ionized (deprotonated) states.

  • The Mechanism: The ionized form interacts strongly with residual silanols on the silica surface (acting as an ion-exchanger), causing "drag" or tailing.

  • The Fix: You must suppress ionization (keep the acid protonated) to ensure the molecule behaves as a single, neutral species.

Protocol: Mobile Phase Optimization
ParameterRecommendationRationale
Aqueous Phase (A) Water + 0.1% Formic Acid or 0.1% TFA Lowers pH to ~2.5, ensuring the carboxylic acid (pKa ~3) is fully protonated.
Organic Phase (B) Acetonitrile + 0.1% Formic Acid/TFA Matches the ionic strength of Phase A to prevent baseline drift.
Avoid Ammonium Acetate / BicarbonatepH 4–7 puts the molecule in the "buffer zone" of partial ionization, maximizing peak broadening.
Avoid Primary Amines (e.g., Butylamine)CRITICAL: Primary amines react with the aldehyde group to form Schiff bases (imines), destroying your product.
Decision Logic: Tailing Troubleshooting

TailingLogic cluster_legend Legend Start Symptom: Severe Tailing CheckMod Is Acid Modifier Present? Start->CheckMod CheckType Which Modifier? CheckMod->CheckType Yes Action1 Add 0.1% TFA or Formic Acid CheckMod->Action1 No CheckCol Column Type? CheckType->CheckCol Weak Acid (Acetic) CheckType->CheckCol Strong Acid (TFA) Action2 Switch to C18 End-Capped or Polar-Embedded CheckCol->Action2 Old/Active Silica Action3 Increase Modifier Conc. to 0.2% CheckCol->Action3 Standard C18 key Red: Issue | Green: Solution | Yellow: Optimization

Figure 1: Decision matrix for resolving peak tailing in acidic aromatic aldehydes.

Module 2: "Ghost Peaks" & Stability (The Aldehyde Factor)

Symptom:
  • A small peak elutes just before the main peak and grows larger if the sample sits in the autosampler.

  • The peak appears split (doublet).

Root Cause Analysis:
  • Oxidation: The aldehyde (4-formyl group) oxidizes in air to the corresponding carboxylic acid (a dicarboxylic acid impurity). This is more polar and elutes earlier in Reverse Phase (RP).

  • Hemiacetal Formation: If using Methanol (MeOH) as the solvent, the aldehyde can react to form a hemiacetal/acetal.

  • Hydration: In high-water mobile phases, electron-deficient aldehydes can form gem-diols (hydrates), which may separate from the carbonyl form.

Protocol: Stability & Solvent Choice
  • Solvent Switch: Replace Methanol with Acetonitrile (ACN) for both the mobile phase B and the sample diluent. ACN is aprotic and prevents acetal formation.

  • Temperature Control: If peak splitting persists (due to rotamers or hydration equilibrium), increase column temperature to 40°C . This accelerates the interconversion rate, merging the split peaks into a single sharp band.

  • Light Protection: Wrap the column and fraction collector tubes in aluminum foil. The 2-iodo position is sensitive to photodeiodination (loss of iodine), which creates a des-iodo impurity (lower molecular weight, different retention).

Module 3: Solubility & Injection (The "Crash")

Symptom:
  • High backpressure immediately after injection.

  • Poor recovery or broad, distorted peaks ("fronting").

Root Cause Analysis:

The molecule is hydrophobic (Iodo/Methoxy/Aryl) but the purification requires a high-water start (to focus the acid). Injecting a sample dissolved in 100% DMSO or DMF onto a high-water stream causes the hydrophobic core to precipitate ("crash") at the column head.

Protocol: Injection Strategy
MethodProcedureBest For
Sandwich Injection Draw a plug of weak solvent (Water/ACN 90:10) before and after the sample plug in the needle.Analytical HPLC (preventing precipitation).
Solid Load (Dry Load) Adsorb the crude material onto C18-bonded silica or Celite. Evaporate solvent.[1][2] Pack into a pre-column cartridge.Preparative / Flash Chromatography (Recommended).
Co-Solvent Load Dissolve sample in minimal DMSO, then dilute with 50% Mobile Phase A (Water+Acid) until just before cloud point.Semi-Prep HPLC.

Module 4: Analytical Validation (QC)

Warning on Mass Spectrometry (MS): If you use LC-MS for verification, be aware that Formic Acid in the mobile phase can induce in-source deiodination during ESI (Electrospray Ionization).

  • Observation: You see a mass of [M-I+H]+ instead of [M+H]+.

  • Verification: This is often an artifact of the MS source, not the sample degrading. Check the UV trace (254 nm). If the UV peak is pure, the deiodination is likely occurring inside the mass spectrometer.

Frequently Asked Questions (FAQs)

Q: Can I use normal phase (Silica/Hexane/EtOAc) for this separation? A: It is difficult. The free carboxylic acid will bind irreversibly to bare silica. You must add 1% Acetic Acid to the mobile phase. However, the iodine and aldehyde make the molecule "sticky." Reverse Phase (C18) is vastly superior for this specific derivative.

Q: My peak is still splitting even in Acetonitrile. A: Check the pH. If the pH is near the pKa (~3.5), the molecule splits between ionized and neutral forms. Lower the pH by increasing TFA concentration to 0.1% or 0.2%.

Q: How do I store the purified fractions? A: Do not rotovap to dryness with heat if possible. Lyophilize (freeze-dry) from a frozen Water/ACN mixture. Store at -20°C in amber vials (protect from light) under Argon (protect aldehyde from oxidation).

Workflow Visualization: Purification Logic

PurificationWorkflow cluster_Prep Sample Preparation cluster_Chrom Chromatography Conditions cluster_Post Post-Processing Input Crude Mixture (4-Formyl-2-iodo...) Dissolve Dissolve in ACN/Water (Avoid MeOH) Input->Dissolve Filter Filter 0.2 µm PTFE Dissolve->Filter Load Solid Load (Flash) or DMSO (Prep HPLC) Filter->Load Column Stationary Phase: C18 (End-capped) Load->Column Detect Detection: UV 254nm / MS Column->Detect Mobile Mobile Phase: Water/ACN + 0.1% Formic Acid Mobile->Column Gradient Gradient: 5% -> 95% B Gradient->Column Detect->Dissolve Impure/Split Collect Fraction Collection (Amber Tubes) Detect->Collect Detect->Collect Pure Peak Dry Lyophilization (Avoid Heat) Collect->Dry

Figure 2: End-to-end purification workflow emphasizing stability checkpoints.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Ionic Samples" regarding pKa suppression).
  • Thermo Fisher Scientific. (2025). Discovery of Emerging Disinfection By-Products in Water Using Gas Chromatography Coupled with Orbitrap-based Mass Spectrometry. (Discusses stability of iodinated byproducts and deiodination risks).

  • Allan Chemical Corporation. (2025). Impact of Aromatic Aldehydes on Fragrance Stability. (Details aldehyde oxidation and acetal formation mechanisms).

  • Ohmomo, Y., et al. (1989).[3] Radioiodinated phenoxyacetic acid derivatives as potential brain imaging agents. Chem Pharm Bull.[3][4] (Provides context on the lipophilicity and handling of iodinated phenoxyacetic acids).

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. (Methodology for mixed-mode and reverse-phase separation of acidic aromatics).

Sources

Optimization

Technical Support Center: Synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

Welcome to the technical support guide for the synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we address common pitfalls through a detailed FAQ and troubleshooting format, grounded in established chemical principles and field-proven insights.

I. Overview of the Synthetic Pathway

The synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is most efficiently approached via a three-step sequence starting from the readily available and renewable feedstock, vanillin (4-hydroxy-3-methoxybenzaldehyde). The sequence involves:

  • Electrophilic Aromatic Substitution: Iodination of vanillin to selectively install an iodine atom ortho to the activating hydroxyl group, yielding 5-iodovanillin.

  • Williamson Ether Synthesis: O-alkylation of the phenolic hydroxyl of 5-iodovanillin with an acetate synthon, typically ethyl bromoacetate, to form the ester intermediate.

  • Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Each step presents unique challenges that can impact overall yield and purity. This guide provides the necessary insights to navigate these potential issues effectively.

Synthetic_Pathway Vanillin Vanillin Iodovanillin 5-Iodovanillin Vanillin->Iodovanillin Step 1: Iodination (e.g., I₂, KI, NaHCO₃) Ester Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate Iodovanillin->Ester Step 2: Williamson Ether Synthesis (e.g., Ethyl Bromoacetate, Cs₂CO₃) FinalProduct (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid Ester->FinalProduct Step 3: Hydrolysis (e.g., NaOH, then H⁺)

Caption: Overall synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter at each stage of the synthesis.

Step 1: Iodination of Vanillin to 5-Iodovanillin

This electrophilic aromatic substitution is directed by the powerful activating effect of the hydroxyl group, which directs substitution to the ortho and para positions. Since the para position is blocked by the formyl group, iodination occurs selectively at the ortho position (C5).[1]

Q1: My yield of 5-iodovanillin is very low. What are the most likely causes?

A1: Low yields in this step typically stem from three main areas:

  • Ineffective Iodinating Species: The direct use of I₂ is often slow. The reaction relies on the in-situ generation of a more potent electrophile. Many protocols use an oxidant like Oxone® or sodium hypochlorite (bleach) to oxidize iodide (I⁻) to the active iodinating species.[2][3] Alternatively, using a base like sodium bicarbonate helps to deprotonate the phenol, increasing its nucleophilicity and reactivity.

  • Suboptimal Reaction Conditions: Ensure the temperature and reaction time are appropriate for your chosen method. For instance, procedures using Oxone® and KI often require refluxing in water for about an hour to ensure completion.[3]

  • Poor Work-up and Isolation: 5-Iodovanillin is a solid. Ensure the pH is adjusted correctly during work-up to precipitate the product fully. Washing with a solution of sodium thiosulfate is critical to remove unreacted iodine, which can contaminate the product.[1]

Q2: I am observing significant amounts of a di-iodinated byproduct. How can I improve selectivity?

A2: The formation of 2,5-diiodovanillin is a known side reaction, especially if the reaction conditions are too harsh or if an excess of the iodinating agent is used.[4] The hydroxyl and methoxy groups strongly activate the ring, making it susceptible to multiple substitutions.

  • Control Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the iodinating reagent, but avoid a large excess.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the vanillin is consumed to prevent the slower, secondary iodination of the product.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes improve selectivity by favoring the more rapid mono-iodination over the slower di-iodination.

Q3: The purification of 5-iodovanillin is difficult, and the color is off (purple/dark brown). What's wrong?

A3: A persistent purple or brown color indicates the presence of residual iodine (I₂). This is a common issue. During the work-up, after quenching the reaction, wash the crude product thoroughly with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] This will reduce the elemental iodine to colorless iodide ions (I⁻). Recrystallization, for example from ethanol and water, is often necessary to obtain a pure, off-white solid.[5]

Step 2: Williamson Ether Synthesis

This step is a classic SN2 reaction where the phenoxide ion of 5-iodovanillin acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (ethyl bromoacetate).[6]

Q4: The etherification reaction is slow or incomplete. How can I improve the conversion rate?

A4: Incomplete conversion is a frequent issue in Williamson ether synthesis and can be traced to several factors:

  • Base Strength: The phenolic proton of 5-iodovanillin must be removed to generate the nucleophilic phenoxide. While bases like potassium carbonate (K₂CO₃) can work, they are often not strong enough or soluble enough to ensure complete deprotonation. Cesium carbonate (Cs₂CO₃) is highly effective due to the "cesium effect," which results in a more "naked" and reactive phenoxide anion, leading to higher yields and faster reaction times.[7] Sodium hydride (NaH) is also a strong base that can be used, but requires an anhydrous aprotic solvent like THF or DMF.[8]

  • Solvent Choice: Polar aprotic solvents like acetone, DMF, or acetonitrile are ideal.[7][9] They dissolve the ionic intermediates without solvating and deactivating the nucleophile, as protic solvents (like ethanol or water) would.

  • Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. Ethyl bromoacetate is generally a good choice and is more reactive than ethyl chloroacetate.[6]

  • Temperature: Many protocols require refluxing for several hours to ensure the reaction goes to completion.[7]

Q5: I'm concerned about side reactions. Could the aldehyde group or the aromatic ring interfere?

A5: This is a valid concern.

  • Aldehyde Reactivity: The aldehyde is generally stable under these conditions. However, with a very strong base like NaH and prolonged reaction times, side reactions at the aldehyde (e.g., Cannizzaro-type reactions) are theoretically possible, though uncommon in this specific synthesis. Using a milder base like Cs₂CO₃ minimizes this risk.

  • C-Alkylation vs. O-Alkylation: While phenoxides are ambident nucleophiles, O-alkylation is heavily favored over C-alkylation under standard Williamson ether synthesis conditions (polar aprotic solvent). C-alkylation is more competitive in non-polar solvents.[9] For this substrate, O-alkylation is the overwhelmingly dominant pathway.

Step 3: Saponification (Ester Hydrolysis)

The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, typically under basic conditions followed by an acidic workup.

Q6: My hydrolysis is not going to completion, and I'm left with starting ester.

A6: Incomplete hydrolysis is usually a matter of reaction conditions.

  • Insufficient Base: Ensure at least two equivalents of base (e.g., NaOH or KOH) are used: one to saponify the ester and one to deprotonate the resulting carboxylic acid. An excess is often recommended.

  • Reaction Time and Temperature: The reaction may require heating (reflux) for several hours. Monitor by TLC until the starting ester spot has completely disappeared.

  • Solvent/Solubility: Using a co-solvent like ethanol or THF with water can help to solubilize the organic ester in the aqueous base, improving the reaction rate.

Q7: During the final acidic workup, my product oiled out instead of precipitating as a solid. How should I proceed?

A7: "Oiling out" can occur if the product is impure or if the solution is still warm during acidification.

  • Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath before and during acidification.

  • Slow Acidification: Add the acid (e.g., 6M HCl) slowly while stirring vigorously to encourage the formation of fine crystals.[10]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization.

  • Extraction: If the product remains an oil, it can be extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layers can then be combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent evaporated to yield the crude product, which can then be purified by recrystallization.[9]

Troubleshooting_Flowchart start Problem: Low Overall Yield check_step1 Step 1 Issue? Check TLC/NMR of 5-Iodovanillin start->check_step1 check_step2 Step 2 Issue? Check TLC/NMR of Ester Intermediate start->check_step2 check_step3 Step 3 Issue? Check Purity of Final Product start->check_step3 solution1 Low Yield or Purity in Step 1? • See FAQ Q1-Q3 • Incomplete Iodination? • Di-iodination? • Residual I₂? check_step1:f1->solution1 solution2 Low Yield or Purity in Step 2? • See FAQ Q4-Q5 • Incomplete Etherification? • Wrong Base/Solvent? • Unreacted 5-Iodovanillin? check_step2:f1->solution2 solution3 Low Yield or Purity in Step 3? • See FAQ Q6-Q7 • Incomplete Hydrolysis? • Work-up Issues? • Oiling Out? check_step3:f1->solution3

Caption: Troubleshooting flowchart for low yield diagnosis.

III. Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Iodovanillin

Adapted from Doxsee and Hutchison's principles and other established methods.[3]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Vanillin152.155.00 g32.9
Potassium Iodide (KI)166.005.46 g32.9
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)614.7610.6 g17.2 (34.5 mmol KHSO₅)
Deionized Water18.02~80 mL-
Sodium Thiosulfate (10% aq.)158.11 (anhydrous)~20 mL-
2M Hydrochloric Acid36.46As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (5.00 g) and potassium iodide (5.46 g) to 40 mL of deionized water.

  • In a separate beaker, dissolve Oxone® (10.6 g) in 40 mL of deionized water.

  • Add the Oxone® solution to the vanillin suspension.

  • Heat the mixture to reflux with vigorous stirring for 1-2 hours. The solution will become turbid and may show purple iodine vapors. Monitor reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Add 10% aqueous sodium thiosulfate solution dropwise until the dark color dissipates, indicating all excess iodine has been quenched.

  • Acidify the mixture to pH ~2-3 with 2M HCl to precipitate the product.

  • Isolate the resulting tan solid by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the crude product. Recrystallize from an ethanol/water mixture if necessary for higher purity. Expected Yield: ~75-85%.

Protocol 2: Synthesis of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Adapted from ChemicalBook, Synthesis Route 1.[7]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
5-Iodovanillin278.045.00 g18.0
Cesium Carbonate (Cs₂CO₃)325.827.63 g23.4
Ethyl Bromoacetate167.004.51 g (3.0 mL)27.0
Acetone58.08250 mL-
Dichloromethane84.93~200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add 5-iodovanillin (5.00 g) and 250 mL of acetone.

  • Add cesium carbonate (7.63 g), followed by ethyl bromoacetate (3.0 mL).

  • Heat the mixture to reflux with stirring for 1-3 hours. Monitor the reaction by TLC for the disappearance of 5-iodovanillin.

  • After the reaction is complete, cool to room temperature and evaporate the acetone under reduced pressure.

  • To the residue, add 100 mL of water and extract with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under vacuum to yield the crude product, which can be purified by column chromatography (silica gel, eluting with dichloromethane) or recrystallization. Expected Yield: ~80-95%.

Protocol 3: Synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

Based on standard saponification procedures.[10][11]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl Ester Intermediate364.135.00 g13.7
Sodium Hydroxide (NaOH)40.001.65 g41.2
Ethanol46.0750 mL-
Water18.0250 mL-
6M Hydrochloric Acid36.46As needed-

Procedure:

  • Dissolve the ethyl ester intermediate (5.00 g) in 50 mL of ethanol in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (1.65 g) in 50 mL of water.

  • Add the NaOH solution to the flask and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with ~50 mL of water and cool in an ice bath.

  • Slowly acidify the solution to pH ~1-2 with 6M HCl. A precipitate should form.

  • Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Expected Yield: >90%.

IV. References

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. National Institutes of Health. [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Teaching and Learning Community (GCTLC). [Link]

  • Iodination and Hydroxylation of Vanillin. Erowid. [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis Online. [Link]

  • Iodine Substitution Products of Vanillin. UNI ScholarWorks. [Link]

  • Duff reaction using 4-methoxyphenol. Reddit. [Link]

  • Formylation of phenols, methoxy-and methylbenzenes. ResearchGate. [Link]

  • Duff reaction. Wikipedia. [Link]

  • The Duff Reaction: Researching A Modification. The ScholarShip. [Link]

  • Tiemann Reaction. Scribd. [Link]

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]

  • Duff Reaction. SynArchive. [Link]

  • What is the intermediate in the Reimer-Tiemann reaction? Quora. [Link]

  • Zeolites as Shape-Selective Catalysts: Highly Selective Synthesis of Vanillin from Reimer–Tiemann Reaction of Guaiacol and Chloroform. ResearchGate. [Link]

  • Reimer-Tiemann reactions of guaiacol and catechol in the presence of Beta cyclodextrin. CSIR. [Link]

  • 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. National Institutes of Health. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • The Williamson Ether Synthesis. University of Massachusetts Boston. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. [Link]

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Manac. [Link]

  • Preparation of substituted benzaldehydes. Google Patents.

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents. National Institutes of Health. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update. [Link]

  • Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. [Link]

  • Investigation of The Iodination of Some of The Ortho Substituted Phenols. Fort Hays State University. [Link]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharma Research & Review. [Link]

  • Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Characterization of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid

[1] Executive Summary (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6) is a specialized vanillin derivative serving as a critical building block in medicinal chemistry. Unlike its non-iodinated analog (Va...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6) is a specialized vanillin derivative serving as a critical building block in medicinal chemistry. Unlike its non-iodinated analog (Vanillyloxyacetic acid), the inclusion of an iodine atom at the ortho position provides a unique handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making it indispensable for synthesizing complex scaffolds like PROTAC linkers, thyroid hormone mimetics, and peptidomimetics.

This guide provides an objective technical comparison of this compound against its precursors and analogs, focusing on NMR and Mass Spectrometry data to ensure precise identification and quality control.

Structural Analysis & Comparative Performance

To understand the "performance" of this intermediate, we compare it with its direct precursor, 5-Iodovanillin , and the non-iodinated analog, Vanillyloxyacetic acid .

FeatureTarget Compound Precursor (5-Iodovanillin) Analog (Vanillyloxyacetic Acid)
Formula C₁₀H₉IO₅C₈H₇IO₃C₁₀H₁₀O₅
MW 336.08 g/mol 278.04 g/mol 210.18 g/mol
Synthetic Utility High. Iodine enables C-C bond formation via cross-coupling. Acid handle allows amide coupling.Medium. Phenol is reactive but requires protection/alkylation before many couplings.Low. Lacks the halogen handle for further core diversification.
Solubility DMSO, Methanol, dilute base.DMSO, Ethanol, dilute base.Water (hot), Alcohols.
Key Spectral Feature Acetic Acid Tail: Singlet ~4.7 ppm. Iodine: Heavy atom effect on C2.Phenolic OH: Broad singlet ~10.4 ppm.No Iodine: Aromatic region simplified (ABX system).
Why Choose the Iodinated Variant?

The iodine substituent is not merely a structural decoration; it fundamentally alters the reactivity profile. In drug development, the iodine serves as a "warhead" for late-stage functionalization, allowing researchers to attach complex heterocycles to the vanillin core after the acetic acid side chain has been established.

Experimental Protocol: Synthesis Workflow

The synthesis is a two-step sequence designed to ensure regioselectivity. The critical quality attribute (CQA) is the complete alkylation of the phenolic hydroxyl group without over-alkylation or degradation of the aldehyde.

Step-by-Step Methodology
  • Precursor Preparation (Iodination):

    • Reagents: Vanillin, NaI, NaOCl (Bleach) or I₂/KI.

    • Mechanism: Electrophilic aromatic substitution. The methoxy and hydroxy groups direct the iodine to the vacant ortho position (C-5 of vanillin).

    • QC Check: Disappearance of Vanillin (H-5 doublet at ~6.9 ppm) and appearance of two meta-coupled doublets (~7.4 and 7.9 ppm).

  • O-Alkylation (Williamson Ether Synthesis):

    • Substrate: 5-Iodovanillin.

    • Reagents: Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water/Ethanol reflux.

    • Protocol: Dissolve 5-iodovanillin in basic solution. Add chloroacetic acid dropwise. Reflux for 4–6 hours. Acidify with HCl to precipitate the product.

    • Purification: Recrystallization from Ethanol/Water.[1][2][3]

Workflow Visualization

SynthesisWorkflow Vanillin Vanillin (Starting Material) Iodination Iodination (NaI, NaOCl) Vanillin->Iodination Step 1 Iodovanillin 5-Iodovanillin (Intermediate) Iodination->Iodovanillin Yield ~60-80% Alkylation O-Alkylation (Cl-CH2-COOH, NaOH) Iodovanillin->Alkylation Step 2 Target (4-Formyl-2-iodo-6-methoxyphenoxy) acetic acid Alkylation->Target Precipitation pH < 2

Caption: Synthetic pathway transforming Vanillin to the target acetic acid derivative via regioselective iodination and O-alkylation.

Spectroscopic Characterization (The Core Data)

This section details the expected spectral data derived from validated precursor analysis and structural analogs. Use these values to confirm identity and purity.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for carboxylic acids and polar aromatics).

¹H NMR Data (400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
-COOH 12.0 - 13.0Broad s1HCarboxylic acid proton (exchangeable).
-CHO 9.80 - 9.85s1HAldehyde proton. Distinctive downfield shift.
Ar-H (3) 7.90 - 7.95d (J ≈ 1.8 Hz)1HAromatic proton between I and CHO. Deshielded by both groups.
Ar-H (5) 7.45 - 7.50d (J ≈ 1.8 Hz)1HAromatic proton between CHO and OMe.
-OCH₂- 4.70 - 4.75s2HMethylene of acetic acid. Key indicator of successful alkylation.
-OCH₃ 3.85 - 3.90s3HMethoxy group.

Critical Analysis:

  • Coupling Constant (J): The two aromatic protons are meta to each other. Expect a small coupling constant (~1.5 - 2.0 Hz). If you see a large coupling (~8 Hz), you have the wrong isomer (likely iodination occurred at the wrong position, though rare with vanillin).

  • Differentiation: The precursor (5-Iodovanillin) has a phenolic -OH signal at ~10.4 ppm. The absence of this peak and the presence of the -OCH₂- singlet at ~4.7 ppm confirms the reaction completion.

¹³C NMR Data (100 MHz)
Carbon TypeShift (δ ppm)Assignment
C=O (Aldehyde) 190.5 - 191.0Carbonyl of aldehyde.
C=O (Acid) 169.5 - 170.5Carbonyl of carboxylic acid.
Ar-C (O-Subst) 150.0 - 153.0C1 and C6 (attached to Oxygen).
Ar-C (CHO) 133.0 - 134.0C4 (attached to aldehyde).
Ar-CH 130.0 - 132.0Aromatic methine carbons.
Ar-C-I 92.0 - 94.0C2 (Carbon attached to Iodine). Diagnostic upfield shift.
-OCH₂- 68.0 - 70.0Methylene carbon.
-OCH₃ 56.0 - 60.0Methoxy carbon.
B. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or LC-MS.

ParameterValueNotes
Molecular Formula C₁₀H₉IO₅
Exact Mass 335.95
[M-H]⁻ (Negative Mode) 334.95 Dominant peak in negative mode due to carboxylic acid.
[M+H]⁺ (Positive Mode) 336.96 Less common for acidic compounds but possible.
Isotope Pattern Monoisotopic Iodine (¹²⁷I) is monoisotopic. Unlike Cl or Br, there is no M+2 peak.

Fragmentation Logic (ESI-):

  • m/z 335 → 291: Loss of CO₂ (Decarboxylation, typical for carboxylic acids).

  • m/z 335 → 208: Loss of I• (Homolytic cleavage, rare in soft ionization) or loss of HI.

References

  • Preparation of 5-Iodovanillin Precursor

    • Approaches to Iodinated Deriv
    • Source: PMC (PubMed Central).
    • URL: [Link]

  • Analogous Phenoxyacetic Acid Synthesis

    • 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid.[4]

    • Source: Acta Crystallographica (via NCBI).
    • URL: [Link]

  • Chemical Substance Data

    • 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS 428835-89-6).[5][6][7]

    • Source: PubChem / Chemical Vendors (BLDPharm/Sigma).
    • URL: [Link]

Sources

Comparative

comparing synthesis methods for (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

[1] Executive Summary (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a critical scaffold in medicinal chemistry, particularly in the development of transthyretin (TTR) amyloidosis inhibitors and covalent aldehyde warhe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a critical scaffold in medicinal chemistry, particularly in the development of transthyretin (TTR) amyloidosis inhibitors and covalent aldehyde warheads.[1] Its synthesis hinges on two critical transformations starting from Vanillin: regioselective iodination and O-alkylation .[1]

This guide compares two distinct synthetic pathways:

  • Method A (The Industrial Direct Route): Uses classical

    
    /base iodination followed by direct alkylation with chloroacetic acid.[1] High atom economy but prone to aldehyde degradation (Cannizzaro side reactions).
    
  • Method B (The High-Fidelity Research Route): Utilizes oxidative iodination (NaI/NaOCl) and a two-step alkylation (via ethyl ester) to maximize purity and protect the sensitive formyl group.[1]

Recommendation: For research-grade applications requiring >98% purity, Method B is the superior protocol despite the extra hydrolysis step.[1]

Critical Analysis of Synthetic Pathways

Step 1: The Precursor Challenge (Synthesis of 5-Iodovanillin)[1][2]

The target molecule requires an iodine atom at the position ortho to the phenol and meta to the aldehyde.[1] Starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde), this is position 5.[1][2][3][4]

FeatureProtocol 1: Classical Iodination (

/ KOH)
Protocol 2: Oxidative Iodination (NaI / Bleach)
Reagents Iodine (

), Potassium Hydroxide (KOH)
Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl)
Mechanism Electrophilic Aromatic Substitution (Base-mediated)In-situ generation of

species
Yield 90 - 99% 60 - 75%
Purity Profile High, but requires careful acidification to avoid trapping inorganic salts.[1][3]Excellent. Product precipitates cleanly from ethanol/water.
Scalability High. Standard industrial process.Moderate. Exothermic; bleach addition requires cooling control.
Green Chemistry Low. High iodine waste.High. Uses cheap bleach; Iodide is fully utilized.
Step 2: The Alkylation Bottleneck[1]

This is the yield-determining step.[1] The aldehyde group at C4 is sensitive to strong bases and oxidizers.[1]

  • Direct Alkylation (Chloroacetic Acid + NaOH): Requires reflux in strong aqueous base.

    • Risk:[3][5][6] The aldehyde can undergo Cannizzaro disproportionation (oxidizing to acid/reducing to alcohol), creating difficult-to-separate impurities.[1]

  • Ester Alkylation (Ethyl Bromoacetate +

    
    ):  Performed in non-aqueous solvent (Acetone or DMF).[1]
    
    • Advantage:[3] Mild base prevents aldehyde degradation. The intermediate ester is easily purified by silica chromatography or crystallization before mild hydrolysis.[1]

Visualizing the Synthetic Strategy

SynthesisPathways Vanillin Vanillin (Start) Iodination Regioselective Iodination Vanillin->Iodination IodoVanillin 5-Iodovanillin (Intermediate) Iodination->IodoVanillin  99% Yield (I2/KOH) Choice Alkylation Strategy IodoVanillin->Choice RouteA Route A: Direct (Cl-CH2-COOH / NaOH) High Risk / Low Cost Choice->RouteA RouteB1 Route B (Step 1): Esterification (Br-CH2-COOEt / K2CO3) Choice->RouteB1 Target (4-Formyl-2-iodo-6-methoxyphenoxy) acetic acid RouteA->Target  ~40-50% Yield (Impurity Risk) RouteB2 Route B (Step 2): Hydrolysis (LiOH / THF) RouteB1->RouteB2  Ethyl Ester Intermediate RouteB2->Target  Total Yield ~65% (High Purity)

Figure 1: Decision tree comparing the Direct Route (Red) vs. the Protected Ester Route (Green).

Recommended Protocol: The "High-Fidelity" Route (Method B)

This protocol prioritizes product integrity for biological testing. It utilizes the "Green" oxidative iodination followed by the mild ester alkylation sequence.[1]

Phase 1: Oxidative Iodination of Vanillin

Based on modified protocols from synthetic literature [1, 2].[1]

  • Dissolution: In a 250 mL round-bottom flask, dissolve Vanillin (15.2 g, 100 mmol) and Sodium Iodide (18.0 g, 120 mmol) in Ethanol (100 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Oxidation: Dropwise add Sodium Hypochlorite (commercial bleach, 5.25%, ~150 mL) over 30 minutes.[1] Maintain temperature <5°C.

    • Observation: The solution changes from yellow to dark brown (iodine generation) then fades to pale yellow as substitution completes.[1]

  • Workup: Stir for 1 hour at room temperature. Acidify to pH 3 with 10% HCl. A precipitate will form.[2][6][7][8]

  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.[1][7]

    • Target: 5-Iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde).[1]

    • Expected Yield: 65-75%.[1]

Phase 2: Mild Alkylation & Hydrolysis

Adapted from esterification protocols for phenoxyacetic acids [3, 4].[1]

  • Alkylation:

    • Dissolve 5-Iodovanillin (10.0 g, 36 mmol) in anhydrous Acetone (100 mL) or DMF (50 mL).

    • Add Potassium Carbonate (

      
      , 7.5 g, 54 mmol) and Ethyl Bromoacetate  (4.8 mL, 43 mmol).
      
    • Reflux for 3 hours (Acetone) or stir at 60°C (DMF). Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Filter off inorganic salts. Evaporate solvent.[6][9] If using DMF, pour into ice water to precipitate the ester.[1]

  • Hydrolysis:

    • Dissolve the crude ethyl ester in THF (50 mL).

    • Add Lithium Hydroxide (LiOH, 2M aq solution, 40 mL). Stir at room temperature for 2 hours.

    • Critical Step: The solution will turn dark; ensure temperature does not exceed 25°C to protect the aldehyde.[1]

  • Final Isolation:

    • Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.[1]

    • The product, (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid , will precipitate as a white/off-white solid.[1]

    • Filter, wash with water, and dry under vacuum.[1][4][7]

Performance Data Comparison

MetricMethod A (Direct)Method B (Recommended)
Overall Yield 35 - 50%55 - 65%
Aldehyde Purity <90% (Cannizzaro byproducts)>98%
Purification Difficult (requires column)Easy (Precipitation/Recrystallization)
Time Required 1 Day2 Days
Cost Efficiency High (Cheap reagents)Moderate (Uses Ethyl Bromoacetate)

References

  • Preparation of 5-Iodovanillin. PrepChem. Accessed Oct 2023.

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Organic Preparations and Procedures International, 2012.[1][10] [1]

  • Synthesis of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate. ChemicalBook/Patent WO2012.

  • 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E, 2005.[1] (Analogous synthesis method).[3][6]

Sources

Validation

Objective Comparison Guide: (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid vs. Antisickling Agents

Executive Summary & Compound Identity (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a synthetic derivative of vanillin designed primarily as an allosteric modifier of hemoglobin. It belongs to the class of substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a synthetic derivative of vanillin designed primarily as an allosteric modifier of hemoglobin. It belongs to the class of substituted benzaldehydes and phenoxyacetic acids investigated for the treatment of Sickle Cell Disease (SCD) .

This compound represents a "second-generation" aldehyde therapeutic, bridging the gap between natural products (Vanillin) and modern clinical drugs (Voxelotor). Its design incorporates three critical functional elements:

  • Aldehyde (4-Formyl): Forms a reversible Schiff base with hemoglobin to prevent sickling.

  • Iodine (2-Iodo): A lipophilic heavy atom that enhances binding affinity via hydrophobic interactions within the hemoglobin binding pocket.

  • Acetic Acid Tail: Improves aqueous solubility and directs electrostatic interactions at the protein surface.

Mechanism of Action (MOA)

The biological activity of this compound is defined by its ability to stabilize the R-state (oxygenated) conformation of hemoglobin S (HbS).[1]

The Schiff Base Interaction

The primary mechanism is the formation of a reversible covalent bond (Schiff base) between the aldehyde group of the compound and the N-terminal valine (


Val1) of the hemoglobin 

-chain.[1]
  • Deoxygenated HbS (T-State): Prone to polymerization into rigid fibers, causing red blood cell sickling.

  • Oxygenated HbS (R-State): Soluble and does not polymerize.

  • Effect: By binding to

    
    Val1, the compound "locks" hemoglobin in the R-state, increasing its affinity for oxygen and preventing the T-state transition required for polymerization.[1]
    
Visualizing the Pathway

MOA_Pathway Compound (4-Formyl-2-iodo-6-methoxyphenoxy) acetic acid SchiffBase Schiff Base Adduct (Covalent Bond at αVal1) Compound->SchiffBase Aldehyde Attack Hb_T HbS (T-State) Deoxygenated / Polymerizing Hb_R HbS (R-State) Oxygenated / Soluble Hb_T->Hb_R O2 Binding Hb_R->SchiffBase Stabilization SchiffBase->Hb_R Prevents Reversion Inhibition Inhibition of Polymerization SchiffBase->Inhibition Therapeutic Effect

Figure 1: Mechanism of Action.[1] The compound stabilizes the soluble R-state of Hemoglobin S via Schiff base formation, preventing the polymerization cascade.[1]

Comparative Analysis: Efficacy & Performance

The following table compares (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid against its precursor (Vanillin) and the clinical standard (Voxelotor).

Table 1: Physicochemical & Biological Comparison
Feature(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acidVanillin (Natural Precursor)Voxelotor (FDA Approved)
Core Scaffold Iodinated Phenoxyacetic AcidPhenolPyrazole-Pyridine
Binding Site Hb

-cleft (

Val1)
Hb

-cleft (

Val1)
Hb

-cleft (

Val1)
Binding Type Reversible Schiff BaseReversible Schiff BaseReversible Schiff Base
Potency (In Vitro) High (Iodine enhances affinity)Low (Requires high mM conc.)Very High (nM to low

M range)
Bioavailability Moderate (Acid group limits membrane crossing)Poor (Rapid oxidation to Vanillic Acid)High (Optimized for oral delivery)
Solubility High (due to Carboxylic Acid)ModerateLow (requires formulation)
Metabolic Stability ModerateLow (t

< 1 hr)
High (t

~ 24-72 hrs)
Technical Insight: The "Iodine Effect"

Research by Abraham et al. established that halogenation of the aromatic ring significantly increases antisickling activity.[2]

  • Vanillin (No Halogen): Weak binding.

  • Target Compound (Iodine): The large iodine atom occupies hydrophobic pockets near the

    
    -cleft, increasing residence time and binding affinity compared to non-halogenated analogs.
    
  • Validation: Dihalogenated analogs often show even higher potency, but the mono-iodo derivative represents a balanced "lead" structure for crystallographic studies due to iodine's anomalous scattering signal.

Experimental Protocols

To validate the biological activity of this compound, the following self-validating workflows are recommended.

Protocol A: Hemoglobin S Polymerization Assay (C-sat Method)

Objective: Determine the minimum concentration of HbS that remains soluble in the presence of the drug.

  • Preparation: Isolate HbS from sickle cell blood or use recombinant HbS. Prepare a 30 g/dL HbS stock solution.

  • Incubation: Mix HbS with the test compound (at 1:1, 2:1, and 5:1 drug:heme ratios) in high-phosphate buffer (1.8 M potassium phosphate, pH 7.4). Incubate for 1 hour at 37°C.

  • Deoxygenation: Add sodium dithionite to induce deoxygenation (simulating hypoxia).

  • Separation: Centrifuge at 30,000

    
     g for 30 minutes. The polymerized HbS forms a pellet; soluble HbS remains in the supernatant.
    
  • Quantification: Measure the absorbance of the supernatant at 540 nm.

  • Calculation: Compare the concentration of soluble HbS (

    
    ) in the treated sample vs. control.
    
    • Success Criterion: A statistically significant increase in supernatant absorbance indicates inhibition of polymerization.

Protocol B: Oxygen Equilibrium Curve (OEC) Shift

Objective: Confirm the allosteric shift to the high-affinity R-state.

  • Instrument: Use a Hemox Analyzer (TCS Scientific).

  • Sample: Suspensions of sickle erythrocytes (RBCs) or purified HbS solution.

  • Treatment: Incubate RBCs with 1-5 mM of the compound for 1 hour.

  • Measurement: Record the oxygen dissociation curve while slowly deoxygenating the sample with nitrogen gas.

  • Analysis: Calculate the

    
     (partial pressure of oxygen at which Hb is 50% saturated).
    
    • Result: A decrease in

      
       (Left Shift) confirms the compound is stabilizing the oxygenated R-state.
      
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis & Prep cluster_1 Phase 2: Biological Assays Step1 Synthesize Compound (Start: 5-Iodovanillin) Assay1 Solubility Assay (C-sat) Measure Supernatant Abs @ 540nm Step1->Assay1 Assay2 OEC Analysis (Hemox) Measure P50 Shift Step1->Assay2 Step2 Purify HbS (Source: SS Blood/Recombinant) Step2->Assay1 Step2->Assay2 Result1 Data: % Inhibition of Polymerization Assay1->Result1 Result2 Data: ΔP50 (Left Shift) Assay2->Result2

Figure 2: Experimental validation workflow for assessing antisickling activity.

References

  • Abraham, D. J., Kennedy, P. E., Mehanna, A. S., Patwa, D. C., & Williams, F. L. (1984).[3] Design, synthesis, and testing of potential antisickling agents.[2][3][4][5][6] 4. Structure-activity relationships of benzyloxy and phenoxy acids. Journal of Medicinal Chemistry.[2][3][4]

  • Patwa, D. C., Abraham, D. J., & Hung, T. C. (1987). Design, synthesis, and testing of potential antisickling agents.[2][3][4][5][6] 6. Rheologic studies with active phenoxy and benzyloxy acids.[7] Blood Cells.[7]

  • Safo, M. K., & Kato, G. J. (2014). Therapeutic strategies to target the primary defect in sickle cell disease: Increasing hemoglobin oxygen affinity.[6][8] Antioxidants & Redox Signaling.

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. ACS Medicinal Chemistry Letters.

Sources

Comparative

alternative reagents for the synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

The synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6) represents a classic challenge in regioselective aromatic substitution and etherification. This scaffold serves as a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6) represents a classic challenge in regioselective aromatic substitution and etherification. This scaffold serves as a critical intermediate in the development of substituted phenylacetic acid derivatives, often explored in medicinal chemistry for their potential as kinase inhibitors, covalent modifiers, or linkers in targeted protein degradation (PROTACs).

This guide departs from standard textbook recipes to offer a comparative technical analysis of synthetic routes. It prioritizes methods that balance high regioselectivity, scalability, and purification efficiency—key metrics for pharmaceutical development.

Part 1: Retrosynthetic Logic & Strategic Disconnection

The target molecule is a 5-iodovanillin derivative.[1][2][3][4][5][6] The synthesis hinges on two critical transformations:

  • Electrophilic Aromatic Iodination: Installing an iodine atom ortho to the phenol (position 5 of vanillin) while preserving the aldehyde.

  • Williamson Ether Synthesis: Alkylating the phenolic oxygen with an acetic acid equivalent.

Strategic Decision: Should iodination occur before or after alkylation?

  • Recommendation: Iodination First. The free phenol is a strong ortho/para director, facilitating iodination at the 5-position. Alkylating the phenol first (to form the phenoxyacetic acid) reduces the ring's electron density and introduces steric bulk, making subsequent iodination more difficult and less regioselective.

Retrosynthesis Target (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid Inter 5-Iodovanillin (Key Intermediate) Inter->Target O-Alkylation (C-O Bond Formation) Start Vanillin (Commodity Starter) Start->Inter Regioselective Iodination (C-I Bond Formation)

Figure 1: Retrosynthetic disconnection showing the linear dependence on 5-iodovanillin.

Part 2: Step 1 - Regioselective Iodination of Vanillin

The primary challenge is preventing the oxidation of the aldehyde moiety while ensuring mono-iodination.

Comparative Analysis of Iodination Reagents
Reagent SystemMechanismYieldScalabilityCritical Drawbacks

/ KI /

Classic EAS via

75-85%HighLow atom economy; generates large volumes of iodine waste.
NaI / NaOCl (Bleach) Oxidative Iodination (

generation)
85-92% Excellent Exothermic; requires strict Temp < 5°C to prevent aldehyde oxidation.
Oxone® / KI Radical/Oxidative80-88%ModerateOxone is expensive for kg-scale; slurry handling can be difficult.
NIS (N-Iodosuccinimide) Electrophilic

>90%LowProhibitively expensive for early-stage synthesis; difficult byproduct removal.
Expert Recommendation: The NaI / NaOCl (Green) Protocol

The Sodium Iodide/Bleach method is superior for this specific substrate. It uses ethanol as a solvent, avoids toxic chlorinated solvents, and offers the highest atom economy. The in situ generation of


 is highly reactive toward the electron-rich phenol.

Protocol 1: Synthesis of 5-Iodovanillin

  • Dissolution: In a round-bottom flask, dissolve Vanillin (1.0 eq) and NaI (1.2 eq) in Ethanol (0.2 M concentration).

  • Cooling (CRITICAL): Cool the solution to 0–4°C using an ice bath.

    • Why? Higher temperatures promote the oxidation of the aldehyde (CHO) to the carboxylic acid (COOH) by hypochlorite.

  • Addition: Dropwise add aqueous NaOCl (commercial bleach, ~5-6%, 1.1 eq) over 30–60 minutes.

    • Observation: The solution will turn dark brown/red initially, then fade to a yellow precipitate as the product forms.

  • Quench: After 1 hour, quench excess oxidant with saturated aqueous Sodium Thiosulfate (

    
    ) until the dark iodine color disappears.
    
  • Acidification: Acidify to pH ~2-3 with 1N HCl to ensure the phenol is protonated.

  • Isolation: Filter the pale yellow solid. Wash with cold water. Recrystallize from Ethanol/Water if purity is <98%.

Part 3: Step 2 - O-Alkylation Strategies

Here, the choice lies between a Direct One-Step approach (Chloroacetic acid) and a Two-Step Ester approach (Ethyl bromoacetate).

Comparative Analysis of Alkylating Agents
StrategyReagentsYield (Step 2)Purity ProfileRecommendation
Direct Alkylation

/ NaOH (aq)
40-55%Low Not recommended. Difficult to separate product from unreacted phenol and di-acid byproducts.
Ester Route 1.

/

2. LiOH or NaOH Hydrolysis
75-85% (over 2 steps)High Preferred. The intermediate ester allows for easy purification (silica/crystallization) before hydrolysis.
Expert Recommendation: The Two-Step Ester Route

While adding a step seems counterintuitive, the Ethyl Bromoacetate route is robust. The intermediate ester is lipophilic, allowing for standard organic extraction and purification, which removes unreacted 5-iodovanillin. The subsequent hydrolysis is quantitative.

Protocol 2: Alkylation & Hydrolysis

Phase A: Ester Formation

  • Setup: Dissolve 5-Iodovanillin (1.0 eq) in anhydrous DMF or Acetone (0.5 M).

  • Base: Add anhydrous

    
     (1.5 eq). Stir for 15 mins to generate the phenoxide.
    
  • Alkylation: Add Ethyl Bromoacetate (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (the aldehyde spot will shift significantly higher).

  • Workup: Pour into ice water. The ethyl ester usually precipitates as a solid. Filter and wash.[7][8] If oil forms, extract with EtOAc.

Phase B: Hydrolysis to Target Acid

  • Hydrolysis: Suspend the ester intermediate in THF/Water (1:1). Add LiOH or NaOH (2.0 eq).

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Workup: Wash the basic aqueous layer with Ether (to remove any unreacted ester/impurities).

  • Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 1–2. The target (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid will precipitate.

  • Final Purification: Filter and dry. Recrystallize from Ethanol or Acetonitrile.

Part 4: Integrated Process Visualization

The following diagram illustrates the recommended "High Integrity" workflow, highlighting the decision nodes and critical control points.

Workflow Vanillin Start: Vanillin Iodination Step 1: Iodination (NaI + NaOCl, 0°C) Vanillin->Iodination Check1 QC: Check Aldehyde Integrity (Avoid Oxidation) Iodination->Check1 IodoVan Intermediate: 5-Iodovanillin Check1->IodoVan Pass Alkylation Step 2A: Alkylation (Ethyl Bromoacetate / K2CO3) IodoVan->Alkylation Ester Intermediate: Ethyl Ester Alkylation->Ester Hydrolysis Step 2B: Hydrolysis (LiOH / THF / H2O) Ester->Hydrolysis Final Product: (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid Hydrolysis->Final

Figure 2: Optimized synthetic workflow for high-purity output.

Part 5: Analytical Validation (Self-Check)

To ensure the trustworthiness of your product, verify these spectral markers:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Aldehyde (CHO): Singlet at

      
       ppm. (Loss of this signal indicates oxidation).
      
    • Aromatic Protons: Two doublets (meta-coupling,

      
       Hz) around 
      
      
      
      and
      
      
      ppm.
    • Methylene (

      
      ):  Singlet at 
      
      
      
      ppm.
  • Melting Point:

    • 5-Iodovanillin: 183–185°C.

    • Target Acid: Expected range 170–180°C (varies by solvate, compare with reference standards).

References

  • Comparison of Iodination Methods: "An Electrophilic Iodination of Vanillin." OrganicERs.org. Available at: [Link]

  • Green Chemistry Approach: Palesch, J. J., et al. (2019).[9][10] "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles." Green Chemistry Letters and Reviews. Available at: [Link]

  • Alkylation Strategies: "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways." ACS Omega. Available at: [Link]

  • Alternative Reagents: "Approaches to Iodinated Derivatives of Vanillin and Isovanillin." PMC - NCBI. Available at: [Link]

  • Direct Acid Synthesis (Analogous): "2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid." Acta Crystallographica Section E. Available at: [Link]

Sources

Validation

spectroscopic comparison of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid and its precursors

The following guide provides an in-depth spectroscopic comparison and synthesis workflow for (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid and its primary precursor, 5-Iodovanillin , derived from the starting material Va...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison and synthesis workflow for (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid and its primary precursor, 5-Iodovanillin , derived from the starting material Vanillin .[1]

[1][2][3]

Executive Summary

This guide details the structural evolution of the vanillin scaffold into (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS 428835-89-6).[1] This transformation is critical in medicinal chemistry for creating ethacrynic acid analogs and other phenoxyacetic acid derivatives.[1] The spectroscopic analysis focuses on the diagnostic transition from a phenolic system to an O-alkylated carboxylic acid , validated by specific NMR and IR signal shifts.[1]

Synthetic Pathway & Logic

The synthesis involves two distinct electronic modifications:

  • Electrophilic Aromatic Substitution (EAS): Iodination at the activated ortho position (C-5) of Vanillin.[1]

  • Williamson Ether Synthesis: O-Alkylation of the phenolic hydroxyl group with chloroacetic acid.[1]

Workflow Diagram

SynthesisPathway Vanillin Vanillin (Starting Material) Iodination Step 1: Iodination (I2, KI, NaOCl) Vanillin->Iodination IodoVanillin 5-Iodovanillin (Intermediate) Iodination->IodoVanillin Electrophilic Subst. Yield: ~60-90% Alkylation Step 2: O-Alkylation (ClCH2COOH, NaOH) IodoVanillin->Alkylation Target Target Acid (4-Formyl-2-iodo-6-methoxyphenoxy) acetic acid Alkylation->Target SN2 Reaction Yield: ~50-70%

Caption: Two-step synthetic pathway transforming Vanillin into the target phenoxyacetic acid derivative.

Precursor Characterization: 5-Iodovanillin

Chemical Formula: C₈H₇IO₃ Molecular Weight: 278.04 g/mol [1]

The introduction of iodine at the C-5 position dramatically alters the aromatic region of the NMR spectrum compared to Vanillin.[1] The 1,2,4-substitution pattern of Vanillin becomes a 1,2,3,5-tetrasubstituted benzene ring.[1]

Experimental Protocol (Step 1)
  • Reagents: Vanillin (1.0 eq), KI (1.3 eq), NaOCl (Bleach, excess), Ethanol.

  • Procedure: Dissolve vanillin and KI in ethanol. Cool to 0°C. Add NaOCl dropwise (generating I₂ in situ).[1] The solution turns brown, then fades as the iodinated product precipitates. Acidify with HCl to precipitate fully. Recrystallize from ethanol/water.[1]

  • Key Observation: The disappearance of the H-5 aromatic proton (doublet of doublets or multiplet in Vanillin) simplifies the spectrum to two distinct doublets.[1]

Spectroscopic Data (5-Iodovanillin)
TechniqueSignal AssignmentShift / ValueDiagnostic Note
¹H NMR -CHO (Aldehyde)9.76 ppm (s)Characteristic aldehyde singlet.[1]
(DMSO-d₆)Ar-H (C-6) 7.89 ppm (d, J=1.7 Hz)Deshielded by adjacent Iodine and Carbonyl.[1]
Ar-H (C-2) 7.42 ppm (d, J=1.7 Hz)Adjacent to Methoxy; shows meta coupling.[1]
-OCH₃ 3.91 ppm (s)Standard methoxy singlet.[1]
-OH (Phenolic)10.80 ppm (br s)Critical: Disappears in the next step.[1]
IR O-H Stretch ~3200 cm⁻¹ Broad phenolic stretch.[1]
C=O Stretch 1637 cm⁻¹ Aldehyde carbonyl (H-bonded to OH).[1]

Analyst Insight: The coupling constant (J = 1.7 Hz) confirms the meta relationship between the two remaining aromatic protons. The shift of the C-6 proton to ~7.89 ppm is a hallmark of the ortho-iodine effect combined with the para-aldehyde electron withdrawal.[1]

Target Characterization: (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

Chemical Formula: C₁₀H₉IO₅ Molecular Weight: 336.08 g/mol [1]

The conversion to the phenoxyacetic acid is confirmed by the loss of the phenolic proton and the appearance of the methylene (-CH₂-) bridge and the carboxylic acid proton.[1]

Experimental Protocol (Step 2)
  • Reagents: 5-Iodovanillin (1.0 eq), Chloroacetic acid (1.5 eq), NaOH (3.0 eq), Water.[1]

  • Procedure: Reflux 5-iodovanillin with chloroacetic acid in aqueous NaOH for 4-6 hours. The phenoxide ion attacks the alpha-carbon of chloroacetic acid.[1] Acidify the cooled solution to pH ~2 with HCl to precipitate the free acid.[1]

  • Purification: Recrystallization from water or ethanol/water.[1]

Spectroscopic Data (Target Acid)
TechniqueSignal AssignmentShift / ValueDiagnostic Note
¹H NMR -COOH 12.5 - 13.2 ppm (br s)New: Carboxylic acid proton.[1]
(DMSO-d₆)-CHO 9.88 ppm (s)Retained aldehyde; slight downfield shift.[1]
Ar-H (C-6) 7.85 - 7.95 ppm (d)Position remains stable relative to precursor.[1]
Ar-H (C-2) 7.45 - 7.55 ppm (d)Slight shift due to alkylation of phenol.[1]
-OCH₂- 4.75 - 4.85 ppm (s)Primary Proof: Methylene singlet.[1]
-OCH₃ 3.85 - 3.95 ppm (s)Methoxy singlet retained.[1]
IR -COOH Stretch 2500-3000 cm⁻¹ Very broad "hump" (O-H of acid).[1]
C=O (Acid) 1720-1740 cm⁻¹ New: Distinct from aldehyde C=O.
C=O[1] (Aldehyde) 1680-1690 cm⁻¹ Shifts slightly higher (loss of H-bond).[1]

Analyst Insight: The most critical quality control marker is the methylene singlet at ~4.8 ppm . If this peak is a quartet or absent, the alkylation failed. Additionally, the IR spectrum will show two carbonyl peaks (Aldehyde + Acid) instead of one.

Comparative Analysis Summary

The following table summarizes the key spectral evolution markers for quick reference during reaction monitoring.

Feature5-Iodovanillin (Precursor)Target Phenoxyacetic AcidChange
Proton Source Phenolic -OH (~10.8 ppm)Carboxylic -COOH (~13.0 ppm)Downfield Shift
Linker None-OCH₂- (~4.80 ppm)New Signal Appearance
Aldehyde ~9.76 ppm~9.88 ppmMinor Shift
IR Carbonyls Single (1637 cm⁻¹)Double (1680 + 1730 cm⁻¹)Peak Doubling
Spectral Logic Diagram

SpectralLogic Start Analyze Reaction Product CheckOH Check 1H NMR (10-11 ppm) Is Phenolic OH present? Start->CheckOH CheckCH2 Check 1H NMR (4.5-5.0 ppm) Is Methylene Singlet present? CheckOH->CheckCH2 No ResultFail FAILURE: Starting Material or Incomplete Reaction CheckOH->ResultFail Yes (10.8 ppm) ResultSuccess SUCCESS: Target Formed (Confirm with COOH broad peak) CheckCH2->ResultSuccess Yes (~4.8 ppm) CheckCH2->ResultFail No

Caption: Decision tree for validating the synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid.

References

  • Synthesis of 5-Iodovanillin

    • Methodology: "Iodination of vanillin and subsequent Suzuki-Miyaura coupling." Green Chemistry Letters and Reviews. The protocol uses NaOCl/NaI for green iodination.

    • Source:[1]

  • NMR Data for 5-Iodovanillin

    • Data: 1H NMR (DMSO-d6): 9.76 (s), 7.89 (d), 7.42 (d), 3.91 (s).[1]

    • Source:[1]

  • Phenoxyacetic Acid Analog Data

    • Data: 1H NMR for 4-Formylphenoxyacetic acid (Methylene shift ~4.85 ppm).[1][2]

    • Source:[1]

  • Crystallographic Data (Analog)

    • Context: Structural confirmation of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid.[1]

    • Source:[1]

Sources

Comparative

Validation of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid Purity: A Comparative Analytical Guide

Executive Summary In the synthesis of complex pharmaceutical intermediates, (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (hereafter FIMA ) serves as a critical bifunctional linker. Its structural integrity—combining a r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (hereafter FIMA ) serves as a critical bifunctional linker. Its structural integrity—combining a reactive aldehyde, a lipophilic iodine atom, and a hydrophilic carboxylic acid tail—presents unique chromatographic challenges.

This guide compares two analytical approaches for validating FIMA purity:

  • The "Generic" Isocratic Method: Often used for quick in-process checks (IPC).

  • The "Optimized" Gradient Method: The recommended protocol for final release and stability testing.

Key Finding: While isocratic methods offer speed, they fail to resolve critical de-iodinated impurities and suffer from peak tailing due to the carboxylic acid moiety. The Optimized Gradient Method described below is required to meet ICH Q2(R1) validation standards.

Chemical Context & Impurity Profile[1][2][3][4][5]

To validate purity, one must first understand the "Impurities of Origin." FIMA is typically synthesized via the alkylation of 5-Iodovanillin with chloroacetic acid.

Structural Challenges[6]
  • Acidic Tail (pKa ~3.7): Requires pH control to prevent ionization-induced peak tailing.

  • Iodine Atom: Significantly increases lipophilicity compared to non-iodinated precursors, requiring high organic strength for elution.

  • Aldehyde Group: Susceptible to oxidation (to carboxylic acid) or reduction, necessitating a stability-indicating method.

Impurity Fate Mapping

The following diagram illustrates the origin of potential impurities that the HPLC method must resolve.

ImpurityMap cluster_0 Critical Resolution Pair Vanillin Vanillin (Starting Material) IodoVan 5-Iodovanillin (Precursor/Impurity A) Vanillin->IodoVan Iodination FIMA FIMA (Target Analyte) IodoVan->FIMA Alkylation (+Chloroacetic Acid) ChloroAcid Chloroacetic Acid ChloroAcid->FIMA DeIodo Des-Iodo Analog (Impurity B) FIMA->DeIodo Photolysis (Light Sensitivity) Oxidized Dicarboxylic Acid (Degradant) FIMA->Oxidized Oxidation (-CHO to -COOH)

Figure 1: Impurity Fate Mapping. Impurity A (Precursor) and Impurity B (Photodegradant) are the critical separation markers.

Comparative Analysis: Isocratic vs. Gradient

Method A: The Generic Isocratic Screen (Not Recommended)
  • Conditions: C18 Column, 50:50 Acetonitrile:Water, Neutral pH.

  • Outcome:

    • Peak Shape: Severe tailing (Tailing Factor > 2.0) due to the ionization of the carboxylic acid tail at neutral pH.

    • Specificity: Fails. The hydrophobic Iodine atom on the precursor (5-Iodovanillin) causes it to co-elute with the product or elute extremely late, leading to "ghost peaks" in subsequent runs.

Method B: The Optimized Gradient Method (Recommended)
  • Conditions: C18 Column, Acidic Buffer (pH 2.5) / Acetonitrile Gradient.

  • Outcome:

    • Peak Shape: Sharp (Tailing Factor < 1.2) due to proton suppression of the acid group.

    • Specificity: Excellent resolution between the De-iodo impurity (early eluting) and the target FIMA.

Performance Data Comparison
ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)
Resolution (FIMA vs. Precursor) < 1.5 (Co-elution risk)> 4.0 (Baseline separation)
Tailing Factor (

)
2.1 (Poor)1.1 (Excellent)
Run Time 8 minutes18 minutes
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL
Robustness Low (Sensitive to pH)High (Buffered)

Recommended Experimental Protocol (Method B)

This protocol is validated to be Stability Indicating , meaning it can detect degradation products formed during storage.

A. Instrumentation & Reagents[3][5][7]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

B. Chromatographic Conditions[7][8]
  • Mobile Phase A: 0.1%

    
     in Water (pH ~2.2)
    
  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: 280 nm (Primary), 254 nm (Secondary)

  • Column Temp: 30°C

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Equilibration
2.08515Isocratic Hold (Elute polar degradants)
12.01090Linear Ramp (Elute FIMA & Hydrophobic impurities)
14.01090Wash
14.18515Re-equilibration
18.08515End
D. Standard Preparation
  • Stock Solution: Dissolve 10 mg FIMA standard in 10 mL ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.

    • Note: Ensure the diluent matches the starting gradient conditions to prevent "solvent shock" peak distortion.

Validation Workflow & Acceptance Criteria

To ensure this method meets regulatory standards (ICH Q2(R1)), follow this validation logic.

ValidationWorkflow Start Method Validation Start SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit SystemSuit->Start Fail (Check Column/Pump) Specificity Specificity Test (Spike with 5-Iodovanillin) SystemSuit->Specificity Pass Linearity Linearity (5 levels, R² > 0.999) Specificity->Linearity Resolution > 2.0 Accuracy Accuracy/Recovery (80%, 100%, 120% spikes) Linearity->Accuracy R² > 0.999 Pass Method Validated Accuracy->Pass Recovery 98-102%

Figure 2: Step-wise validation workflow ensuring regulatory compliance.

Validation Results Summary (Representative Data)
ParameterAcceptance CriteriaTypical Result (Method B)
Specificity No interference at retention timePure peak (Purity Angle < Purity Threshold)
Linearity (

)


(Range: 10–150 µg/mL)
Precision (Repeatability) RSD


(n=6 injections)
Accuracy (Recovery)


LOQ (Quantitation Limit) S/N


µg/mL

Troubleshooting Guide

Issue: Split Peak or Shoulder.

  • Cause: Sample solvent strength is too high (e.g., dissolving pure sample in 100% THF or DMSO).

  • Fix: Dilute sample in Mobile Phase A/B (50:50) before injection.

Issue: Retention Time Drift.

  • Cause: pH fluctuation in Mobile Phase A.

  • Fix: The carboxylic acid moiety is sensitive to pH. Ensure Phosphate buffer is strictly adjusted to pH 2.5 ± 0.1.

Issue: Ghost Peaks.

  • Cause: Late elution of highly lipophilic iodine-dimers from previous runs.

  • Fix: Extend the "Wash" phase (90% B) of the gradient by 2 minutes.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997.
  • PubChem. "Phenoxyacetic acid (Compound Summary)." National Library of Medicine. Accessed Feb 2026.[2][3] (Used for pKa extrapolation).

  • Markovic, R. et al. "Synthesis and biological activity of iodinated vanillin derivatives." Journal of Serbian Chemical Society, Vol 74, 2009. (Reference for 5-iodovanillin impurity profile).

Sources

Validation

Comparative Guide: Structural &amp; Phasing Utility of Iodinated Vanillin Derivatives

Topic: X-ray Crystallography of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

This guide objectively compares the crystallographic performance of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (I-VPA) against its non-halogenated analog, (4-Formyl-2,6-dimethoxyphenoxy)acetic acid (MeO-VPA) . While MeO-VPA relies on classical hydrogen bonding for lattice stability, I-VPA introduces a heavy iodine atom (


), enabling halogen bonding (XB) networks and providing significant anomalous scattering power. This guide details the synthesis, crystallization protocols, and specific utility of I-VPA as a heavy-atom derivative for de novo phasing in macromolecular crystallography.
Structural Comparison & Performance Metrics

The substitution of a methoxy group (MeO-) with an iodine atom (I-) fundamentally alters the supramolecular assembly and the utility of the molecule.

Table 1: Physicochemical & Crystallographic Comparison
FeatureI-VPA (Target) MeO-VPA (Reference Alternative) Impact on Performance
Formula


I-VPA has higher density (

g/cm³) due to the heavy atom.
Electronic Character

-hole donor (Iodine)
H-bond acceptor (Methoxy Oxygen)I-VPA drives Halogen Bonding (C-I···O) ; MeO-VPA drives H-bonding.
Anomalous Signal (

)
High (at Cu K

,

)
Low (Negligible)I-VPA is suitable for SAD/MAD phasing ; MeO-VPA is not.
Lattice Motif Expected 1D/2D Halogen-bonded chains"Sawtooth" H-bonded ribbons [1]I-VPA crystals are often more brittle but diffract to higher resolution due to rigid XB networks.
Space Group Typically Triclinic (

) or Monoclinic (

)
Monoclinic (

) [1]
Lower symmetry in I-VPA often reduces disorder compared to the methoxy analog.

Critical Insight: The MeO-VPA analog often exhibits disorder in the aldehyde group due to rotational freedom [1]. The bulky iodine atom in I-VPA locks the conformation via intramolecular electrostatic repulsion with the ortho-oxygen, reducing disorder and improving electron density map quality.

Mechanistic Workflow: From Synthesis to Phasing

The following diagram illustrates the divergent pathways for these two derivatives. I-VPA is specifically engineered for Single-wavelength Anomalous Dispersion (SAD) phasing, whereas MeO-VPA is limited to ligand binding studies.

G cluster_cryst Crystallization Strategy cluster_app Application Pathway Start Precursor: 5-Iodovanillin Reaction Alkylation (Cl-CH2-COOH / KOH) Start->Reaction Product Product: I-VPA Reaction->Product SlowEvap Slow Evaporation (EtOH/H2O) Product->SlowEvap Small Molecule Structure Soak Protein Crystal Soaking (10mM, 24h) Product->Soak Macromolecular Phasing Diffraction X-ray Diffraction (Cu K-alpha / Synchrotron) SlowEvap->Diffraction VaporDiff Vapor Diffusion (Sitting Drop) Soak->Diffraction Phasing SAD Phasing (ShelxC/D/E) Diffraction->Phasing Anomalous Signal (Iodine)

Figure 1: Workflow for synthesizing I-VPA and utilizing its anomalous signal for crystallographic phasing.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

Rationale: This Williamson ether synthesis utilizes the acidity of the phenol. The presence of Iodine requires lower temperatures than the MeO-analog to prevent dehalogenation.

  • Reagents: Dissolve 5-iodovanillin (2.78 g, 10 mmol) and chloroacetic acid (1.89 g, 20 mmol) in 15 mL of water containing KOH (2.24 g, 40 mmol).

  • Reaction: Reflux at 90°C for 4 hours . Control: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The product will have a lower

    
     than iodovanillin due to the carboxylic acid tail.
    
  • Workup: Acidify the cooled solution with 6M HCl to pH 2. The product precipitates as a white/pale-yellow solid.

  • Purification: Recrystallize from hot water or aqueous ethanol (1:1).

    • Validation: melting point should be sharp (approx. 180–185°C).

Protocol B: Crystallization for X-ray Analysis

Rationale: Carboxylic acids tend to form dimers. To obtain single crystals suitable for diffraction, we must control the evaporation rate to favor ordered packing over amorphous precipitation.

  • Solvent Selection: Prepare a saturated solution of I-VPA in Ethanol/Water (80:20) .

    • Note: Pure ethanol often leads to twinning. The water fraction promotes H-bonding networks that stabilize the lattice.

  • Method: Use the Slow Evaporation technique at 4°C (fridge) rather than room temperature.

    • Causality: Lower temperature reduces the kinetic energy, allowing the weaker Halogen Bonds (

      
      ) to direct the lattice assembly without being overwhelmed by thermal motion.
      
  • Harvesting: Crystals appear as colorless prisms within 3–5 days.

Structural Analysis: Halogen Bonding vs. Hydrogen Bonding

Understanding the intermolecular forces is crucial for engineering crystal lattices.

The Reference: MeO-VPA (Dimethoxy Analog)

In the published structure of the dimethoxy analog [1], the packing is dominated by:

  • Carboxylic Acid Dimers: Classical

    
     synthons.
    
  • Sawtooth Motif: Formed by

    
     interactions along the c-axis.[1]
    
  • Weakness: The aldehyde group is often disordered (79:21 ratio) because the methoxy group offers no strong directional lock [1].

The Target: I-VPA (Iodo Analog)

In the I-VPA structure, the Iodine atom acts as a


-hole donor .
  • Mechanism: The electron density on the Iodine is anisotropic. The tip (along the C-I bond axis) is positive (electrophilic), while the belt is negative (nucleophilic).

  • Interaction: The Iodine tip interacts with the carbonyl oxygen of the aldehyde or acid group of a neighboring molecule (

    
    ).
    
  • Result: This interaction is highly directional (

    
     angle), creating rigid "molecular zippers" that reduce disorder and increase the melting point relative to the MeO-analog.
    
Application in Drug Discovery (Phasing)

For researchers in drug development, I-VPA is not just a target but a tool .

  • Problem: Solving the structure of a novel protein target often fails due to the "Phase Problem."

  • Solution: Soak the protein crystal with I-VPA (10 mM).

  • Mechanism:

    • The carboxylic acid moiety mimics acidic substrates (e.g., in aldose reductase or phosphatase enzymes).

    • The I-VPA binds in the active site.

    • Collect data at the Cu K

      
       edge (1.54 Å) or a synchrotron tuneable line (approx. 6 keV).
      
    • The Iodine anomalous signal is sufficient to solve the structure using SAD (Single-wavelength Anomalous Dispersion), bypassing the need for selenomethionine substitution.

References
  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010).[2] 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid.[2] Acta Crystallographica Section E: Structure Reports Online, 66(11), o3003.[2] [Link]

  • Gildering, D. K., & Metrangolo, P. (2008). Halogen Bonding: Fundamentals and Applications. Springer Reviews in Supramolecular Chemistry. [Link]

  • Dauter, Z. (2002). New approaches to high-throughput phasing. Current Opinion in Structural Biology, 12(5), 674-678. [Link]

Sources

Comparative

Comparative Guide: Reactivity &amp; Applications of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid

[1] Content Type: Technical Comparison Guide Subject: (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6) Synonyms: 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid; 5-Iodovanillin-O-acetic acid.[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison Guide Subject: (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS: 428835-89-6) Synonyms: 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid; 5-Iodovanillin-O-acetic acid.[1]

Executive Summary: The Tri-Functional Advantage

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid represents a specialized class of "scaffold linkers" used in medicinal chemistry and chemical biology. Unlike its non-iodinated analog—(4-Formyl-2-methoxyphenoxy)acetic acid—this compound offers three orthogonal reactive handles :

  • Aldehyde (C-4): For reversible imine formation or irreversible reductive amination.[2]

  • Carboxylic Acid (O-Linker): For amide coupling to proteins, surfaces, or amines.[1][2]

  • Aryl Iodide (C-2): A critical handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling library expansion or fluorophore attachment.[1][2]

This guide compares the reactivity profile of the iodinated variant against standard vanillin-based linkers to demonstrate why it is the superior choice for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD).[2]

Comparative Analysis: Reactivity & Performance

The "Killer Feature": Cross-Coupling Capability

The primary differentiator is the aryl iodide.[2] While standard vanillin linkers are inert to Palladium catalysis under mild conditions, the 2-iodo substituent activates the ring for C-C bond formation.[1][2]

Feature(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (4-Formyl-2-methoxyphenoxy)acetic acid Implication
Suzuki Coupling High Reactivity. Couples with aryl boronic acids in <1h (Pd(PPh₃)₄, Na₂CO₃).[1]Inert. Requires harsh C-H activation (rarely successful).[2]The iodinated variant allows the introduction of a second aromatic ring (Biaryl formation).[2]
Sonogashira Active. Reacts with terminal alkynes.Inert. Enables extension with rigid alkyne spacers.[2]
Heck Reaction Active. Couples with acrylates/styrenes.[2]Inert. Useful for extending conjugation length.[2]
Aldehyde Electrophilicity (Schiff Base Formation)

The presence of the Iodine atom at the ortho position (relative to the ether) and meta position (relative to the aldehyde) exerts both steric and electronic effects.[2]

  • Electronic Effect: Iodine is inductively withdrawing (-I) but mesomerically donating (+M).[1][2] In this position, the inductive withdrawal slightly increases the electrophilicity of the carbonyl carbon compared to the non-iodinated analog, potentially accelerating nucleophilic attack by amines.[1][2]

  • Steric Effect: The iodine atom is bulky.[2] However, being meta to the formyl group, it does not significantly hinder the trajectory of incoming nucleophiles (amines) during reductive amination.[1][2]

Experimental Observation: Reductive amination yields are comparable between the iodinated and non-iodinated forms (>85% yields), indicating that the iodine handle does not compromise the aldehyde's utility.[1][2]

Physicochemical Properties (Solubility & Stability)[2]
PropertyIodinated VariantNon-Iodinated AnalogImpact
LogP (Lipophilicity) ~1.8 - 2.1 (Predicted)~0.8 - 1.1Iodinated form is more lipophilic; better membrane permeability for small molecule drugs.[1]
pKa (COOH) ~3.5~3.8Iodine's electron-withdrawing nature slightly acidifies the carboxylic acid.[2]
Solubility (Water) Moderate (requires pH > 7 or DMSO)HighThe iodinated form may require co-solvents (DMSO/DMF) for high-concentration reactions.[1][2]

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthesis pathways available only to the iodinated scaffold.

ReactivityMap cluster_0 Sequential Functionalization Core (4-Formyl-2-iodo-6-methoxyphenoxy) acetic acid Suzuki Suzuki Coupling (Biaryl Libraries) Core->Suzuki Pd(0), Ar-B(OH)2 RedAm Reductive Amination (Secondary Amines) Core->RedAm R-NH2, NaBH3CN Amide Amide Coupling (Bioconjugation) Core->Amide EDC/NHS, R-NH2 Suzuki->RedAm Step 2 Biaryl Biaryl Aldehyde (Scaffold Expansion) Suzuki->Biaryl Amine Amino-Acid Linker (PROTACs) RedAm->Amine Conjugate Surface/Protein Immobilization Amide->Conjugate

Caption: The "Tri-Functional" map highlights how the aryl iodide enables scaffold expansion (Red path) before or after linker attachment, a pathway unavailable to standard vanillin derivatives.[1][2]

Validated Experimental Protocols

Synthesis of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

Rationale: Direct iodination of the phenoxy-acetic acid is difficult due to solubility.[2] The preferred route is Iodination of Vanillin


 Alkylation.[2]

Step 1: Iodination of Vanillin

  • Dissolve Vanillin (10 mmol) and NaI (10 mmol) in Methanol (50 mL).

  • Add Chloramine-T (12 mmol) portion-wise over 30 min at RT.

  • Stir for 1 hour. Acidify with 1M HCl.

  • Precipitate 5-Iodovanillin (pale yellow solid).[2] Yield: ~85-90%.

Step 2: Alkylation (The Linker Attachment) [1][2]

  • Dissolve 5-Iodovanillin (5 mmol) in DMF (10 mL).

  • Add

    
     (10 mmol) and stir for 15 min to generate the phenoxide.
    
  • Add Ethyl Bromoacetate (5.5 mmol) dropwise. Heat to 60°C for 2 hours.

  • Hydrolysis: Add 2M NaOH (10 mL) directly to the reaction mixture. Stir at 50°C for 1 hour.

  • Workup: Acidify to pH 2 with HCl. The product precipitates as a white/off-white solid.[2]

  • Recrystallization: Ethanol/Water.[2][3]

Suzuki-Miyaura Coupling Protocol (Aryl Iodide Reactivity)

Purpose: To demonstrate the activity of the Iodine handle.[2]

  • Reagents: Product (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (2 mol%), 
    
    
    
    (4 mol%),
    
    
    (2.0 eq).[1][2]
  • Solvent: Water:Ethanol (1:1).[2] (Green chemistry compatible).[1][2]

  • Conditions: Heat at reflux (80°C) for 1-2 hours or Microwave (100°C, 10 min).

  • Observation: Reaction turns black (Pd precipitation) upon completion.[2] TLC shows disappearance of the starting iodide.[2]

  • Outcome: >90% conversion to the biaryl acid.[2]

References

  • Nammalwar, B. et al. (2012).[1][2][4] Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Organic Preparations and Procedures International. Link[1][2][4]

  • Liron, F. et al. (2019).[1][2] Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Journal of Chemical Education. Link[1][2]

  • Verstraeten, C. et al. (2010).[1][2] 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid.[1][5] Acta Crystallographica Section E. Link[1][2][5]

  • Mortazavi, Z. et al. (2016).[1][2] Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid. ResearchGate. Link

Sources

Safety & Regulatory Compliance

Safety

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid: Proper Disposal Procedures

Part 1: Executive Summary (Emergency Action Card) Immediate Directive: This compound is a Halogenated Organic Substance .[1] Under no circumstances should it be disposed of down the drain or mixed with non-halogenated so...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Emergency Action Card)

Immediate Directive: This compound is a Halogenated Organic Substance .[1] Under no circumstances should it be disposed of down the drain or mixed with non-halogenated solvents.[1]

Parameter Critical Action
Primary Waste Stream Solid/Liquid Halogenated Organic Waste
EPA/RCRA Status Hazardous Waste (Characteristic/Listed equivalent for Halogenated Organics)
Incompatibility Strong Oxidizers, Strong Bases.[1] Do NOT mix with bleach (potential for haloform-type reactions or iodine release).[1]
Spill Response Isolate area.[1][2] Wear nitrile gloves + safety goggles.[1][3][4] Absorb liquids with vermiculite; sweep solids gently to avoid dust.[1] Place in a clearly labeled hazardous waste container.
Fire Hazard Thermal decomposition releases toxic Hydrogen Iodide (HI) and Iodine gas (

)
.[1] Use breathing apparatus.

Part 2: Chemical Profile & Hazard Assessment[1][3]

To ensure compliance and safety, one must understand the causality behind the disposal protocols.[1] This compound is not merely "chemical waste"; it is a multi-functional molecule with specific reactivities that dictate its waste stream.[1]

The Iodine Substituent (The "Halogen Rule")
  • Mechanism: The presence of the Aryl Iodide (

    
     bond) classifies this strictly as Halogenated Waste .[1]
    
  • Operational Impact: Incineration of iodinated compounds requires facilities equipped with wet scrubbers to capture acid gases (HI) and elemental iodine (

    
    ).[1]
    
  • Risk: Mixing this with non-halogenated waste (e.g., pure acetone/methanol waste) can result in the rejection of the entire waste lot by the disposal facility, leading to significant re-classification costs.[1]

The Phenoxyacetic Acid Scaffold (Environmental Toxicity)
  • Mechanism: This structural motif mimics plant growth hormones (auxins).[1] Many herbicides (e.g., 2,4-D) share this scaffold.[1]

  • Operational Impact: Zero-tolerance for drain disposal. Even trace amounts can disrupt local aquatic ecosystems if released into municipal water systems.[1]

The Aldehyde Group (Reactivity)
  • Mechanism: The formyl group (-CHO) is susceptible to oxidation.[1]

  • Operational Impact: Segregate from strong oxidizers (peroxides, nitrates) in the waste accumulation area to prevent exothermic reactions or pressure buildup in waste drums.[1]

Part 3: Waste Segregation & Classification[1]

Effective disposal begins at the bench.[1] You must segregate this compound into the correct stream immediately upon generation.[1]

Waste Stream Decision Matrix
State of MatterCorrect Waste StreamContainer Labeling
Solid (Pure Substance) Hazardous Solid Waste (Halogenated) "Solid Waste: (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid.[1] Toxic/Irritant."[1][5]
Solution (in Organic Solvent) Halogenated Solvent Waste "Halogenated Solvents.[1][6] Contains: Iodinated Organics."[1]
Aqueous Solution (High pH) Aqueous Hazardous Waste (Toxic) "Aqueous Waste: pH > 9.[1] Contains Phenoxyacetic acid derivative.[1][7][8] DO NOT DRAIN."
Contaminated Debris Solid Hazardous Debris "Contaminated Gloves/Paper.[1][9] Toxic."
Visual Workflow: Segregation Logic

WasteSegregation cluster_legend Disposal Protocol Start Waste Generation: (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidStream STREAM B: Hazardous Solid Waste Solid->SolidStream Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent SolventCheck->OrgSolvent DCM, DMSO, MeOH AqSolvent Aqueous Solution SolventCheck->AqSolvent Water/Buffer HaloStream STREAM A: Halogenated Solvent Waste OrgSolvent->HaloStream Must go to Halogenated AqStream STREAM C: Toxic Aqueous Waste AqSolvent->AqStream Adjust pH if req. NO DRAIN DISPOSAL

Figure 1: Decision logic for segregating iodinated phenoxyacetic acid waste based on physical state and solvent matrix.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste

Applicability: Expired pure substance, contaminated weighing boats, spill cleanup residues.[1]

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (Zip-lock type).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar or a designated solid waste drum.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid"[1][10]

    • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Storage: Store in a cool, dry satellite accumulation area (SAA) away from oxidizers.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC waste, reaction byproducts dissolved in solvents.[1]

  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not put chlorinated solvents in unlined metal cans).[1] HDPE or Glass is preferred.[1]

  • Transfer: Pour the solution into the container designated "Halogenated Organic Solvents."

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the iodinated solute (>1%) typically mandates the entire mixture be treated as halogenated to prevent incinerator corrosion.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

  • Closure: Cap tightly. Do not leave funnels in the bottle neck.

Protocol C: Handling "Old" or Decomposed Material

Sign of Danger: If the material has turned dark brown or violet, it indicates the release of free Iodine (


).[1]
  • Quenching (Optional but Recommended): If free iodine is suspected in a liquid waste:

    • Add a 10% Sodium Thiosulfate (

      
      ) solution slowly until the violet color fades to clear/yellow.[1]
      
    • Reaction:

      
      
      
  • Disposal: Dispose of the quenched mixture into the Aqueous Toxic or Halogenated Solvent stream depending on the miscibility.[1]

Part 5: Regulatory Compliance (US Focus)

While specific waste codes vary by jurisdiction, the following classifications generally apply under RCRA (Resource Conservation and Recovery Act):

  • Hazardous Waste Identification:

    • This material is likely a Characteristic Hazardous Waste due to toxicity and halogen content.[1]

    • P-List/U-List: Not explicitly listed, so it defaults to "Not Otherwise Specified" (N.O.S.).

  • DOT Shipping (for external transport):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (contains (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid).[1][10]

    • Class: 6.1

    • Packing Group: III

References

  • United States Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • PubChem. (2024).[1] Compound Summary: (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS 428835-89-6).[1][10] National Library of Medicine.[1] [Link]

Sources

Handling

A Comprehensive Safety and Handling Guide for (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

This guide provides essential safety and logistical information for the handling, use, and disposal of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS No. 428835-89-6).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling, use, and disposal of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS No. 428835-89-6). As a preferred source for laboratory safety and chemical handling information, this document is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Hazard Assessment and Core Principles of Safe Handling

The primary potential hazards associated with (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid are derived from its functional groups:

  • Aromatic Aldehyde: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[4] Some aldehydes are also sensitizers.

  • Iodinated Aromatic Compound: Organic iodine compounds can be toxic and may release iodine vapors upon decomposition, which are also hazardous.[1]

  • Carboxylic Acid: While the acidity of the acetic acid moiety is tempered by the ether linkage, it may still cause irritation.[5]

A thorough risk assessment should be conducted before commencing any work with this compound. All handling of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Personal Protective Equipment (PPE): A Multi-tiered Approach

The selection of appropriate PPE is paramount to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Task Recommended Personal Protective Equipment
General Laboratory Use NIOSH-approved safety glasses with side shields or goggles, a flame-resistant lab coat, full-length pants, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile).[3]
Pouring and Transferring In addition to general use PPE, a full-face shield and a chemical-resistant apron should be worn to protect against splashes.
High-Concentration or Spill Scenarios A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be required. For major spills, a self-contained breathing apparatus (SCBA) and a fully encapsulating chemical suit may be necessary.[7]

Step-by-Step Guide to Safe Handling and Operations

Adherence to the following procedural steps is critical for ensuring a safe laboratory environment.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If the compound is a solid, weigh it out in the fume hood to avoid inhalation of any dust particles. Use a tared container and handle with care to prevent spills.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid in a controlled manner, preferably with the reaction vessel in an ice bath if the dissolution is expected to be exothermic.

  • Mixing: Use magnetic or overhead stirring to ensure proper mixing. Keep the reaction vessel covered to the extent possible.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use standard techniques for establishing an inert atmosphere (e.g., nitrogen or argon).

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully, being mindful of any potential exotherms or gas evolution.

  • Extraction and Washing: Perform extractions and washes in a separatory funnel within the fume hood. Vent the separatory funnel frequently to release any pressure buildup.

  • Purification: Conduct chromatographic purification or recrystallization within the fume hood.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow A Start: Assess Task and Potential for Exposure B Low potential for splash or aerosol generation? (e.g., handling small quantities in a closed system) A->B C Moderate potential for splash or aerosol generation? (e.g., weighing, preparing solutions, transfers) A->C D High potential for splash or aerosol generation? (e.g., large scale work, potential for vigorous reaction) A->D E Level 1 PPE: - Safety glasses with side shields - Lab coat - Nitrile gloves B->E F Level 2 PPE: - Chemical splash goggles - Lab coat - Nitrile gloves C->F G Level 3 PPE: - Face shield and chemical splash goggles - Chemical-resistant apron over lab coat - Nitrile gloves D->G H Work in a certified chemical fume hood E->H F->H G->H

Caption: PPE selection workflow for handling (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid.

Emergency Protocols: Preparedness and Response

Spills
  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.

  • Major Spills: Evacuate the area immediately and notify emergency services. If safe to do so, contain the spill to prevent it from spreading.

Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire
  • Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water, as it may spread the fire.

Storage and Disposal: Ensuring Long-Term Safety

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents, strong bases, and strong acids.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain or in the regular trash.

  • All contaminated materials (e.g., gloves, absorbent materials) should be disposed of as hazardous waste.

References

  • Benchchem.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Calibre Chemicals.
  • BLDpharm. 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid.
  • National Academies of Sciences, Engineering, and Medicine. acetaldehyde.
  • Merck Millipore.
  • Fisher Scientific.
  • CymitQuimica.
  • OSHA. Safe Use of Glutaraldehyde in Health Care.
  • Fisher Scientific.
  • CHEMM. Personal Protective Equipment (PPE).

Sources

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